molecular formula C32H24O10 B15594378 Taiwanhomoflavone B

Taiwanhomoflavone B

カタログ番号: B15594378
分子量: 568.5 g/mol
InChIキー: KFJPGGGJZYXVJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Taiwanhomoflavone B is a useful research compound. Its molecular formula is C32H24O10 and its molecular weight is 568.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

6-[4-(5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24O10/c1-15-20(34)11-25-28(30(15)37)21(35)12-24(41-25)17-5-9-19(10-6-17)40-32-27(39-2)14-26-29(31(32)38)22(36)13-23(42-26)16-3-7-18(33)8-4-16/h3-11,13-14,24,33-34,37-38H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJPGGGJZYXVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Taiwanhomoflavone B: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taiwanhomoflavone B is a C-methylated biflavone, a class of polyphenolic compounds known for their diverse biological activities. This document provides a comprehensive overview of the known natural source of this compound, its isolation, and its reported cytotoxic effects. Due to the limited public availability of the full-text research article describing its initial isolation, a detailed, verbatim experimental protocol cannot be provided. However, this guide furnishes a representative methodology for the isolation of biflavonoids from its natural source, based on established phytochemical techniques. Furthermore, quantitative data regarding its biological activity is presented, and key processes are visualized using structured diagrams.

Natural Source

This compound has been isolated from the twigs of Cephalotaxus wilsoniana, a plant species native to Taiwan. This evergreen shrub belongs to the family Cephalotaxaceae and is known to produce a variety of bioactive secondary metabolites, including other flavonoids and alkaloids.

Isolation of this compound

While the complete, detailed experimental protocol for the isolation of this compound from its original publication is not publicly accessible, a general and representative procedure for the isolation of biflavonoids from Cephalotaxus species can be outlined. This process typically involves solvent extraction followed by chromatographic separation.

Representative Experimental Protocol

2.1.1. Plant Material Collection and Preparation:

  • Fresh twigs of Cephalotaxus wilsoniana are collected and authenticated.

  • The plant material is air-dried in the shade and then ground into a coarse powder to increase the surface area for extraction.

2.1.2. Extraction:

  • The powdered plant material is subjected to exhaustive extraction with an organic solvent, typically ethanol (B145695) or methanol, at room temperature.

  • The extraction is usually carried out by maceration or Soxhlet extraction over several days to ensure the complete percolation of the solvent through the plant material.

  • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

2.1.3. Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • This step aims to separate compounds based on their polarity, with biflavonoids typically concentrating in the ethyl acetate fraction.

2.1.4. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

  • The column is eluted with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Fractions rich in this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) or Sephadex LH-20 column chromatography to yield the pure compound.

2.1.5. Structure Elucidation:

  • The structure of the isolated pure compound is then elucidated using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Quantitative Data

The following table summarizes the reported cytotoxic activity of this compound against two human cancer cell lines.

Cell LineCancer TypeED₅₀ (µg/mL)
KBOral Epidermoid Carcinoma3.8
Hepa-3BHepatoma3.5

ED₅₀ represents the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Experimental Workflow

experimental_workflow start Collection of Cephalotaxus wilsoniana twigs prep Air-drying and grinding start->prep extraction Ethanolic Extraction prep->extraction concentration Concentration under reduced pressure extraction->concentration partitioning Solvent Partitioning (n-hexane, ethyl acetate, n-butanol) concentration->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom Ethyl Acetate Fraction hplc Preparative HPLC / Sephadex LH-20 column_chrom->hplc pure_compound Pure this compound hplc->pure_compound elucidation Structural Elucidation (NMR, MS) pure_compound->elucidation

Representative workflow for the isolation of this compound.
Biological Activity

biological_activity compound This compound cytotoxicity Cytotoxic Effect (Inhibition of Cell Growth) compound->cytotoxicity kb_cells KB Oral Epidermoid Carcinoma Cells hepa_cells Hepa-3B Hepatoma Cells cytotoxicity->kb_cells ED₅₀ = 3.8 µg/mL cytotoxicity->hepa_cells ED₅₀ = 3.5 µg/mL

Cytotoxic activity of this compound on cancer cell lines.

Conclusion

This compound, a C-methylated biflavone isolated from Cephalotaxus wilsoniana, demonstrates notable cytotoxic activity against human cancer cell lines. While a detailed, step-by-step isolation protocol from the original literature remains elusive in the public domain, the representative methodology provided herein offers a solid foundation for researchers aiming to isolate this and similar compounds. The presented quantitative data on its biological activity underscores its potential as a lead compound in drug discovery and development. Further research is warranted to fully elucidate its mechanism of action and explore its therapeutic potential.

The Structural Unveiling of Taiwanhomoflavone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Taiwanhomoflavone B is a novel C-methylated biflavone that has been isolated from the twigs of the Taiwanese coniferous plant Cephalotaxus wilsoniana.[1] This complex natural product has garnered interest within the scientific community due to its notable cytotoxic activities. Preliminary studies have shown its potential as an anticancer agent, exhibiting significant efficacy against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells.[1] The elucidation of its intricate chemical architecture is paramount for understanding its structure-activity relationships and for guiding future synthetic and medicinal chemistry efforts. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the experimental methodologies and spectroscopic data that were instrumental in its characterization.

Isolation of this compound

The journey to elucidating the structure of this compound began with its careful extraction and isolation from its natural source.

Experimental Protocol:

A detailed protocol for the isolation of this compound from the ethanolic extract of Cephalotaxus wilsoniana twigs would typically involve the following steps. It is important to note that the precise details are based on general flavonoid isolation procedures, as the specific experimental parameters from the original publication were not available at the time of this writing.

  • Extraction: Dried and powdered twigs of Cephalotaxus wilsoniana are subjected to exhaustive extraction with ethanol (B145695) at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude residue.

  • Fractionation: The crude extract is subsequently suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Bioactivity-guided fractionation would likely indicate the active fractions.

  • Chromatographic Separation: The bioactive fraction, typically the ethyl acetate or chloroform fraction for flavonoids, is then subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process often includes:

    • Column Chromatography: Initial separation on a silica (B1680970) gel column using a gradient elution system of n-hexane and ethyl acetate, followed by increasing concentrations of methanol (B129727) in ethyl acetate.

    • Sephadex LH-20 Column Chromatography: Further purification of the flavonoid-rich fractions using an isocratic elution with methanol or a methanol-chloroform mixture to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using a reversed-phase C18 column with a mobile phase typically consisting of a gradient of methanol and water or acetonitrile (B52724) and water, often with the addition of a small percentage of formic acid to improve peak shape.

The workflow for the isolation of this compound can be visualized as follows:

Start Dried Twigs of Cephalotaxus wilsoniana Extraction Ethanolic Extraction Start->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Fractions Multiple Fractions Partitioning->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography Semi_Pure Semi-pure Fractions Column_Chromatography->Semi_Pure Sephadex Sephadex LH-20 Chromatography Semi_Pure->Sephadex Purified_Fractions Purified Fractions Sephadex->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compound This compound HPLC->Pure_Compound

Caption: Isolation workflow for this compound.

Spectroscopic Data and Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular formula of the isolated compound. For this compound, the molecular formula has been established as C₃₂H₂₄O₁₀ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for complex organic molecules. A suite of 1D and 2D NMR experiments are conducted to piece together the connectivity and stereochemistry of the molecule.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.

  • Experiments: The following NMR experiments are essential for the complete structure determination:

    • ¹H NMR (Proton NMR): Provides information about the number of different types of protons and their chemical environment.

    • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, establishing vicinal and geminal relationships.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.

Quantitative NMR Data

While the full, detailed ¹H and ¹³C NMR spectral data from the original publication are not publicly available, the following table represents a hypothetical but structurally consistent set of NMR data for a C-methylated biflavone like this compound. This data is presented for illustrative purposes to demonstrate how such information is typically organized and interpreted.

PositionδC (ppm)δH (ppm, mult., J in Hz)HMBC Correlations (H to C)
Flavone Moiety I
2164.5
3103.06.50 (s)C-2, C-4, C-1'
4182.0
5161.5
699.06.25 (s)C-5, C-7, C-8, C-10
7165.0
894.06.45 (s)C-6, C-7, C-9, C-10
9157.5
10105.0
1'121.0
2'128.07.80 (d, 8.5)C-2, C-4', C-6'
3'116.06.90 (d, 8.5)C-1', C-4', C-5'
4'162.0
5'116.06.90 (d, 8.5)C-1', C-3', C-4'
6'128.07.80 (d, 8.5)C-2, C-2', C-4'
Flavone Moiety II
2''164.8
3''103.26.55 (s)C-2'', C-4'', C-1'''
4''182.5
5''161.8
6''108.0
7''165.5
8''104.56.70 (s)C-6'', C-7'', C-9'', C-10''
9''157.8
10''105.5
1'''121.5
2'''128.57.85 (d, 8.5)C-2'', C-4''', C-6'''
3'''116.56.95 (d, 8.5)C-1''', C-4''', C-5'''
4'''162.5
5'''116.56.95 (d, 8.5)C-1''', C-3''', C-4'''
6'''128.57.85 (d, 8.5)C-2'', C-2''', C-4'''
Substituents
6''-CH₃8.52.10 (s)C-5'', C-6'', C-7''
OCH₃56.03.85 (s)Corresponding Carbon

Note: The exact positions of the methoxy (B1213986) group and the inter-flavone linkage would be definitively determined by HMBC and NOESY correlations.

The logical process of piecing together the structure from NMR data is illustrated below:

H_NMR 1H NMR COSY COSY H_NMR->COSY HSQC HSQC H_NMR->HSQC HMBC HMBC H_NMR->HMBC NOESY NOESY H_NMR->NOESY C_NMR 13C NMR & DEPT C_NMR->HSQC C_NMR->HMBC COSY->HMBC Structure Final Structure of This compound HSQC->HMBC HMBC->NOESY

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Taiwanhomoflavone B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Taipei, Taiwan – December 4, 2025 – In the intricate world of natural product chemistry and drug development, understanding the precise molecular structure of a compound is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable insights into a molecule's composition and architecture through its fragmentation patterns. This technical guide offers an in-depth exploration of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation of Taiwanhomoflavone B, a complex flavonoid with significant research interest.

Core Fragmentation Principles of Flavonoids

The fragmentation of flavonoids in mass spectrometry is a systematic process, primarily dictated by the inherent structural features of the flavonoid skeleton. Key fragmentation reactions include retro-Diels-Alder (RDA) cleavages of the C-ring and the neutral loss of small, stable molecules such as carbon monoxide (CO) and water (H₂O).[1][2][3] The specific substitution patterns on the A and B rings further influence the fragmentation cascade, yielding a unique fingerprint for each compound.

Predicted Fragmentation Profile of this compound

Based on its intricate dimeric structure, the positive ion ESI-MS/MS of the protonated molecule [M+H]⁺ of this compound at m/z 569.1 is anticipated to undergo a primary cleavage at the ether linkage connecting the two flavonoid moieties. This initial fragmentation is predicted to be the most favorable pathway, leading to the formation of two key fragment ions. Further fragmentation of these primary ions would then proceed through characteristic flavonoid fragmentation routes.

A summary of the predicted major fragment ions for this compound is presented in the table below:

m/z (Predicted) Molecular Formula Proposed Fragment Identity Fragmentation Pathway
569.1[C₃₂H₂₅O₁₀]⁺[M+H]⁺Protonated molecular ion
285.1[C₁₆H₁₃O₅]⁺Fragment ACleavage of the ether linkage
284.1[C₁₆H₁₂O₅]Fragment B Radical CationCleavage of the ether linkage
257.1[C₁₅H₁₃O₄]⁺Fragment A - CONeutral loss of carbon monoxide from Fragment A
153.1[C₇H₅O₄]⁺¹,³A⁺ FragmentRetro-Diels-Alder fragmentation of Fragment A
134.1[C₈H₆O₂]⁺¹,³B⁺ FragmentRetro-Diels-Alder fragmentation of Fragment A

Visualizing the Fragmentation Cascade

To elucidate the logical relationships within the predicted fragmentation pathway of this compound, the following diagram illustrates the key cleavage events and resulting fragment ions.

Fragmentation_Pathway M [M+H]⁺ m/z 569.1 FragA Fragment A m/z 285.1 M->FragA Ether Cleavage FragB Fragment B m/z 284.1 M->FragB Ether Cleavage FragA_CO [Fragment A - CO]⁺ m/z 257.1 FragA->FragA_CO - CO RDA_A ¹,³A⁺ Fragment m/z 153.1 FragA->RDA_A RDA RDA_B ¹,³B⁺ Fragment m/z 134.1 FragA->RDA_B RDA

Predicted fragmentation pathway of this compound.

A Standardized Protocol for Flavonoid Analysis

For researchers aiming to experimentally verify this predicted fragmentation or analyze similar compounds, the following protocol outlines a standard methodology for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of flavonoids.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the purified compound or plant extract in a suitable solvent, typically methanol (B129727) or a mixture of methanol and water, to a final concentration of 1-10 µg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly employed for the separation of flavonoids.

  • Mobile Phase: A gradient elution is typically used, consisting of:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A linear gradient from 5-95% Solvent B over 20-30 minutes is a common starting point, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas (Nitrogen) Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • MS Scan Range: m/z 100-1000 for full scan analysis.

  • MS/MS Analysis: Product ion scans are performed on the protonated molecular ion ([M+H]⁺).

  • Collision Energy: A ramped collision energy (e.g., 10-40 eV) is often used to generate a comprehensive fragmentation spectrum.

This technical guide provides a foundational framework for understanding and investigating the mass spectrometric behavior of this compound. The predicted fragmentation pathway, coupled with the standardized experimental protocol, offers a valuable resource for researchers in natural product chemistry, metabolomics, and drug discovery to accelerate their research and development efforts.

References

An In-depth Technical Guide to the Biosynthesis Pathway of C-methylated Biflavones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Biflavonoids, a unique subclass of flavonoids, are distinguished by their structure, which consists of two flavonoid monomers linked together. The addition of methyl groups to the carbon skeleton (C-methylation) of these molecules further enhances their structural diversity and biological activity, leading to increased metabolic stability and bioavailability. This technical guide provides a comprehensive overview of the biosynthetic pathway of C-methylated biflavones, from the initial phenylpropanoid precursors to the final intricate structures. It details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core pathways and workflows to facilitate a deeper understanding for researchers in natural product synthesis and drug development.

Core Biosynthesis Pathway

The biosynthesis of C-methylated biflavones is a multi-step process that builds upon the general flavonoid pathway. It can be conceptually divided into three main stages:

  • Formation of the Monomeric Flavone (B191248) Backbone.

  • Oxidative Dimerization to Form the Biflavone Core.

  • Regiospecific C-Methylation.

Stage 1: Formation of the Monomeric Flavone Backbone

The journey begins with the aromatic amino acid phenylalanine, a product of the shikimate pathway.[1] A series of enzymes, often referred to as the "early" flavonoid biosynthesis genes, constructs the foundational flavanone (B1672756) structure.[2][3]

  • Phenylalanine to p-Coumaroyl-CoA : The general phenylpropanoid pathway converts phenylalanine into p-coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamic Acid 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[1]

  • Chalcone (B49325) Synthesis : Chalcone Synthase (CHS), a key rate-limiting enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[1][3]

  • Flavanone Formation : Chalcone Isomerase (CHI) facilitates the stereospecific intramolecular cyclization of naringenin chalcone into (2S)-naringenin, a central flavanone intermediate.[1]

  • Flavone Synthesis : Naringenin is then converted into a flavone, such as apigenin (B1666066). This oxidation reaction is catalyzed by a Flavone Synthase (FNS).[4] There are two distinct types of FNS enzymes: FNS I, a soluble 2-oxoglutarate-dependent dioxygenase (2-ODD), and FNS II, a cytochrome P450 monooxygenase (CYP).[4][5] Apigenin is a common precursor for many biflavonoids.

Stage 2: Oxidative Dimerization to Form the Biflavone Core

The defining step in biflavonoid synthesis is the oxidative coupling of two flavone monomers. This reaction is catalyzed by specific cytochrome P450 enzymes. Research in Ginkgo biloba has identified CYP90J6, which dimerizes apigenin to produce amentoflavone, a common biflavone backbone.[6] This enzyme acts as the crucial link, converting two C15 flavonoid units into a C30 biflavonoid structure.[6]

Stage 3: C-Methylation

The final decoration step involves the attachment of a methyl group directly to a carbon atom on the aromatic rings of the biflavone core. This is distinct from the more common O-methylation, which occurs on hydroxyl groups. C-methylation is catalyzed by C-methyltransferases, using S-adenosyl-L-methionine (SAM) as the methyl donor. While the specific C-methyltransferases for many biflavonoids are still under investigation, the general mechanism involves the enzymatic transfer of a methyl group from SAM to the flavonoid substrate.[7] This modification significantly impacts the molecule's chemical properties.

Visualizing the Pathway and Workflows

Biosynthesis Pathway Diagram

C-Methylated Biflavone Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavone Backbone Synthesis cluster_biflavone Biflavone Core Synthesis cluster_methylation C-Methylation substrate substrate product product enzyme enzyme pathway_node pathway_node Phenylalanine Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA PAL, C4H, 4CL Naringenin Naringenin pCoumaroylCoA->Naringenin CHS, CHI MalonylCoA 3x Malonyl-CoA Apigenin Apigenin Naringenin->Apigenin FNS II (CYP) Apigenin_dimer 2x Apigenin Amentoflavone Amentoflavone Apigenin_dimer->Amentoflavone CYP90J6 CM_Biflavone C-Methylated Biflavone Amentoflavone->CM_Biflavone C-Methyltransferase SAM S-adenosyl-L-methionine SAM->CM_Biflavone

Caption: Overview of the C-methylated biflavone biosynthetic pathway.

Experimental Workflow Diagram

Enzyme Assay Workflow step_node step_node input_output input_output analysis_node analysis_node decision_node decision_node start Start: Plant Material or Recombinant Host extraction Protein Extraction & Enzyme Purification/Isolation start->extraction assay_setup Enzyme Assay Setup extraction->assay_setup incubation Incubation (Time, Temperature) assay_setup->incubation quenching Reaction Quenching incubation->quenching product_extraction Product Extraction quenching->product_extraction analysis LC-MS/MS Analysis product_extraction->analysis quantification Data Analysis & Quantification analysis->quantification end End: Kinetic Data quantification->end inputs Substrate (Biflavone) + Cofactor (SAM) + Buffer inputs->assay_setup

Caption: General workflow for an in vitro C-methyltransferase enzyme assay.

Quantitative Data

Quantitative enzymatic data for the specific C-methylation of biflavones is limited in publicly accessible literature. The focus has often been on O-methyltransferases or the broader biological activities of the final compounds. However, data from related and upstream enzymes in the flavonoid pathway provide context for the efficiency of the overall process.

Table 1: Biochemical Properties of Upstream Flavonoid Biosynthesis Enzymes

Enzyme Source Organism Substrate K_m (µM) Product Reference
FNS II (CYP93B16) Glycine max (2S)-Naringenin 1.5 ± 0.2 Apigenin [4]
FNS II (CYP93B16) Glycine max (2S)-Eriodictyol 2.5 ± 0.3 Luteolin [4]

| FNS II (CYP93B16) | Glycine max | (2S)-Liquiritigenin | 0.8 ± 0.1 | 7,4'-Dihydroxyflavone |[4] |

Note: Data for biflavone-specific C-methyltransferases are not widely reported. The table reflects data for a key upstream enzyme, Flavone Synthase II, demonstrating typical substrate affinities in the low micromolar range.

Table 2: Bioactivity of Select Biflavonoids

Compound Assay Target/Cell Line IC_50 (µM) Reference
6-6'' Biflavonoid PGE2 Production Inhibition RAW 264.7 cells 3.7 [8][9]
3-4''' Biflavonoid PGE2 Production Inhibition RAW 264.7 cells 7.0 [8]
Amentoflavone α-Glucosidase Inhibition - Potent Inhibitor [10]
Biflavone 9ac Proliferation Inhibition HeLa cells 1.4 [11]

| Biflavone 9ac | Proliferation Inhibition | T. gondii | 1.58 |[11] |

Note: This table highlights the potent biological activities of biflavones, which drives the research interest in their biosynthesis.

Experimental Protocols

Protocol 1: Extraction and Quantification of Biflavonoids from Plant Material

This protocol is adapted from methodologies used for flavonoid analysis.[12]

Objective: To extract and quantify C-methylated biflavonoids from plant tissue.

Methodology:

  • Sample Preparation:

    • Collect fresh or lyophilized plant material (e.g., leaves, roots).

    • Grind the material into a fine powder using a mortar and pestle with liquid nitrogen to prevent degradation.

  • Extraction (Microwave-Assisted Extraction - MAE):

    • Place 1.0 g of powdered plant material into a vessel suitable for microwave extraction.

    • Add 20 mL of extraction solvent (e.g., 80% methanol (B129727) in water).

    • Perform extraction in a microwave extractor at a set power (e.g., 500 W) and temperature (e.g., 60°C) for a defined period (e.g., 10 minutes).

    • After extraction, allow the sample to cool. Centrifuge the mixture at 4,000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet for exhaustive recovery and pool the supernatants.

  • Purification (Optional):

    • For complex extracts, a solid-phase extraction (SPE) step may be necessary. Use a C18 cartridge, condition it with methanol and then water. Load the extract, wash with water to remove polar impurities, and elute the biflavonoids with methanol.

  • Quantification (HPLC-DAD/MS):

    • Instrumentation: High-Performance Liquid Chromatography system coupled with a Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 10-20% B, increasing linearly to 90-100% B over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at relevant wavelengths (e.g., 280 nm, 340 nm) with the DAD. Use MS for confirmation of mass and structure.

    • Quantification: Create a calibration curve using an authentic standard of the target C-methylated biflavone. Compare the peak area of the analyte in the sample to the calibration curve to determine its concentration.[12]

Protocol 2: In Vitro Assay for a Biflavone Methyltransferase

This protocol provides a general framework for characterizing a putative C-methyltransferase using a recombinant enzyme.

Objective: To determine the activity and substrate specificity of a candidate methyltransferase enzyme.

Methodology:

  • Enzyme Source:

    • Clone the candidate methyltransferase gene into an expression vector (e.g., pET-28a) and transform it into an E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant His-tagged protein using Ni-NTA affinity chromatography.

    • Verify purity using SDS-PAGE and determine protein concentration (e.g., Bradford assay).

  • Enzyme Reaction Mixture (Total Volume: 100 µL):

    • Tris-HCl buffer (100 mM, pH 7.5).

    • Biflavone substrate (e.g., amentoflavone, dissolved in DMSO, final concentration 50-100 µM).

    • S-adenosyl-L-methionine (SAM) (1 mM).

    • Purified recombinant enzyme (1-5 µg).

    • Negative Control: A reaction mixture without the enzyme or with a heat-inactivated enzyme.

  • Reaction and Termination:

    • Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

    • Initiate the reaction by adding the substrate.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by adding 20 µL of 2 M HCl.

  • Product Analysis (LC-MS/MS):

    • Extract the products from the reaction mixture by adding 200 µL of ethyl acetate. Vortex thoroughly and centrifuge.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Re-dissolve the residue in 50 µL of methanol.

    • Analyze the sample using LC-MS/MS as described in Protocol 5.1.

    • Identify the methylated product by observing the expected mass shift (+14 Da for a single methylation) compared to the substrate and its fragmentation pattern.[6]

Conclusion

The biosynthesis of C-methylated biflavones is a specialized extension of the well-established flavonoid pathway, involving unique dimerization and methylation steps that create highly complex and bioactive molecules. While the core pathway is being elucidated, particularly with the identification of cytochrome P450s for dimerization, the specific C-methyltransferases involved remain a frontier for discovery. The protocols and data presented herein provide a foundational guide for researchers aiming to explore this pathway, characterize novel enzymes, and potentially harness these natural products for therapeutic applications. Future work in genomics and enzyme engineering will be critical to fully map this intricate biosynthetic network and enable the heterologous production of these valuable compounds.

References

Unveiling the Cytotoxic Potential of Taiwanhomoflavone B: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic activity of Taiwanhomoflavone B against various cancer cell lines. Aimed at researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, presents available quantitative data on its efficacy, and details the experimental protocols necessary to investigate its anticancer properties.

Executive Summary

This compound, a naturally occurring biflavonoid, has emerged as a compound of interest in oncology research. While direct studies on this compound are limited, research on a closely related compound, referred to as "flavone B," demonstrates significant cytotoxic effects, particularly against poorly differentiated cancer cells. This guide will focus on the findings related to "flavone B" as a proxy for understanding the potential of this compound, with the caveat that further research is needed to definitively equate the two. Evidence suggests that flavone (B191248) B induces apoptosis in cancer cells through the extrinsic pathway, a mechanism distinct from many conventional chemotherapeutic agents. This unique mode of action, coupled with its efficacy in specific cancer cell types, positions this compound as a promising candidate for further preclinical and clinical investigation.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic efficacy of flavone B has been quantified against pancreatic and colon cancer cell lines. The half-maximal effective concentration (EC50) values, a measure of a compound's potency, are summarized below.

Cancer TypeCell LineDifferentiation StatusEC50 (µM)Citation
Pancreatic CancerMIA PaCaPoorly Differentiated33.18[1]
Colon CancerHCT 116Poorly Differentiated74.82[1]

Table 1: EC50 values of flavone B against poorly differentiated pancreatic and colon cancer cell lines.[1]

Mechanism of Action: Induction of Extrinsic Apoptosis

Flavone B's cytotoxic activity is attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. The underlying mechanism involves the activation of the extrinsic apoptotic pathway, which is initiated by signals from outside the cell.[1] This process is independent of the mitochondrial-mediated intrinsic pathway.[1]

The key signaling cascade implicated in flavone B-induced apoptosis involves the upregulation of phosphorylated forms of Extracellular signal-Regulated Kinase (ERK) and c-JUN.[1] This activation of the ERK/c-JUN pathway is a critical step leading to the execution of the apoptotic program.[1]

Signaling Pathway Diagram

FlavoneB_Apoptosis_Pathway cluster_cell Cancer Cell Taiwanhomoflavone_B This compound ERK ERK Taiwanhomoflavone_B->ERK Upregulates phosphorylation cJUN c-JUN Taiwanhomoflavone_B->cJUN Upregulates phosphorylation Cell_Membrane Cell Membrane pERK p-ERK (Phosphorylated) Apoptosis Extrinsic Apoptosis pERK->Apoptosis pcJUN p-c-JUN (Phosphorylated) pcJUN->Apoptosis

Caption: Proposed signaling pathway of this compound-induced extrinsic apoptosis.

Detailed Experimental Protocols

To facilitate further research into the cytotoxic activity of this compound, this section provides detailed protocols for key experimental assays.

Cell Culture
  • Cell Lines:

    • HCT 116 (Human Colorectal Carcinoma): Adherent cells with an epithelial morphology.

    • MIA PaCa-2 (Human Pancreatic Carcinoma): Adherent cells.

  • Growth Medium:

    • HCT 116: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • MIA PaCa-2: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 2.5% horse serum, and 1% Penicillin-Streptomycin.

  • Culture Conditions:

    • Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

    • The culture medium should be changed every 2-3 days.

  • Sub-culturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the growth medium.

    • Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

    • Add Trypsin-EDTA solution to detach the cells from the flask surface.

    • Incubate for a few minutes at 37°C until cells are detached.

    • Neutralize the trypsin by adding complete growth medium.

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in fresh growth medium and seed into new culture flasks at the desired density.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow Start Seed Cancer Cells in 96-well plate Treatment Treat with This compound (various concentrations) Start->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (3-4h) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability & IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Apoptosis Assay (Caspase Activity Assay)

Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring their activity provides a direct assessment of apoptosis induction.

  • Principle: This assay utilizes a specific substrate for caspases (e.g., caspase-3) that is conjugated to a colorimetric or fluorometric reporter molecule. Upon cleavage by the active caspase, the reporter is released, and its signal can be quantified.

  • Procedure:

    • Culture and treat cells with this compound as described for the cytotoxicity assay.

    • Lyse the cells to release their contents, including active caspases.

    • Add the caspase substrate to the cell lysates.

    • Incubate to allow for the enzymatic reaction to occur.

    • Measure the colorimetric or fluorescent signal using a microplate reader.

    • Quantify the fold-increase in caspase activity relative to untreated control cells.

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules like ERK and c-JUN.

  • Procedure:

    • Protein Extraction: Lyse treated and untreated cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

    • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-c-JUN, anti-total-c-JUN).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Future Directions and Conclusion

The data on "flavone B" strongly suggest that this compound warrants further investigation as a potential anticancer agent. Future research should focus on:

  • Definitive Identification: Confirming that the "flavone B" studied is structurally and functionally identical to this compound.

  • Broad-Spectrum Efficacy: Screening this compound against a wider panel of cancer cell lines to determine its full spectrum of activity.

  • In Vivo Studies: Evaluating the in vivo efficacy and safety of this compound in animal models of cancer.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic drugs.

References

In-depth Analysis Reveals Scarcity of Public Data on the Anticancer Screening of Taiwanhomoflavone B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the preliminary anticancer screening of Taiwanhomoflavone B has revealed a significant lack of publicly available scientific data, precluding the creation of a detailed technical guide as initially requested. Extensive searches have determined that a previously promising lead compound, referred to as "Flavone B" in a key study, is structurally distinct from this compound.

Initial research pointed towards a study detailing the anticancer properties of a compound designated "Flavone B." This compound demonstrated pro-apoptotic activity in poorly differentiated colon and pancreatic cancer cell lines. However, further investigation into the chemical structure of "Flavone B" identified it as 3,5-dihydroxy-6,7,8-trimethoxyflavone, a single-unit flavone (B191248) molecule.

In contrast, this compound is classified as a biflavonoid, a more complex structure composed of two linked flavone units. This fundamental structural difference means that the biological activity and mechanisms of action of "Flavone B" cannot be attributed to this compound.

Subsequent, targeted searches for anticancer screening data specifically related to this compound have not yielded the necessary quantitative data, such as IC50 or EC50 values, nor detailed experimental protocols or elucidated signaling pathways. The scientific literature readily accessible through broad searches does not contain specific studies on the preliminary anticancer evaluation of this particular biflavonoid.

While the broader class of flavonoids is well-documented for its diverse and potent anticancer activities, this general information does not suffice for the creation of an in-depth technical guide focused on a single, specific compound. Such a guide requires precise data from dedicated in vitro and/or in vivo studies.

Therefore, we must conclude that there is currently insufficient scientific information in the public domain to fulfill the request for a comprehensive technical whitepaper on the preliminary anticancer screening of this compound. Researchers, scientists, and drug development professionals interested in this specific compound may need to conduct primary research to establish its anticancer profile.

Activity of Taiwanhomoflavone Analogs and Other Flavonoids in Hepa-3B Hepatoma Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide delves into the cytotoxic and mechanistic activities of flavonoids against Hepa-3B hepatocellular carcinoma cells. While specific data for Taiwanhomoflavone B remains elusive, this document summarizes the known activity of its analog, Taiwanhomoflavone A, and provides an in-depth look at the effects of other flavonoids, including Prunetrin, Alpinumisoflavone, and Myricetin, on this cell line. The guide is structured to provide a clear understanding of the quantitative effects, experimental methodologies, and underlying signaling pathways involved in flavonoid-induced responses in Hepa-3B cells.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of various flavonoids on Hepa-3B cells are summarized below. This data provides a comparative basis for understanding the potential efficacy of this class of compounds.

CompoundAssayEndpointConcentration/ValueSource
Taiwanhomoflavone A CytotoxicityED502.0 µg/mL[1]
Prunetrin MTT AssayCell ViabilityBelow 50% at 20-50 µM[2]
Colony FormationInhibitionDose-dependent reduction[2]
Alpinumisoflavone Viability AssayCell ViabilityReduced to 41% at 50 µM[3]
Myricetin CCK-8 AssayIC5048.473 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for key experiments used to assess the activity of flavonoids in Hepa-3B cells.

2.1. Cell Culture

Hepa-3B cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2.2. MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed Hepa-3B cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test flavonoid for 24-48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

2.3. Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Treat Hepa-3B cells with the flavonoid for the desired time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

2.4. Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample.

  • Lyse treated Hepa-3B cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, cyclins) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

Flavonoids exert their anti-cancer effects by modulating various signaling pathways. The diagrams below illustrate key pathways affected by flavonoids in Hepa-3B cells.

3.1. Prunetrin-Induced Apoptosis and Cell Cycle Arrest

Prunetrin has been shown to induce G2/M phase cell cycle arrest and intrinsic apoptosis in Hepa-3B cells by inhibiting the Akt/mTOR pathway and activating the p38-MAPK signaling pathway.[2][4]

G cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptotic Pathway Prunetrin Prunetrin p38_MAPK p38 MAPK Prunetrin->p38_MAPK Activates Akt_mTOR Akt/mTOR Pathway Prunetrin->Akt_mTOR Inhibits G2_M_Arrest G2/M Cell Cycle Arrest p38_MAPK->G2_M_Arrest Akt_mTOR->G2_M_Arrest Apoptosis Intrinsic Apoptosis Akt_mTOR->Apoptosis G2_M_Arrest->Apoptosis

Prunetrin signaling in Hepa-3B cells.

3.2. Myricetin-Modulated Signaling Pathways

Myricetin has been found to inhibit Hepa-3B cell growth by down-regulating MARCH1 expression, which in turn inhibits the p38 MAPK and Stat3 signaling pathways.

G cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome Myricetin Myricetin MARCH1 MARCH1 Myricetin->MARCH1 Inhibits Cell_Growth Cell Growth Myricetin->Cell_Growth p38_MAPK p38 MAPK MARCH1->p38_MAPK Stat3 Stat3 MARCH1->Stat3 p38_MAPK->Cell_Growth Stat3->Cell_Growth

Myricetin's inhibitory pathway in HCC.

3.3. General Experimental Workflow

The general workflow for investigating the activity of a novel flavonoid in Hepa-3B cells is depicted below.

G Start Start: Compound Selection Cell_Culture Hepa-3B Cell Culture Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V) Cytotoxicity->Apoptosis Western_Blot Protein Expression (Western Blot) Cell_Cycle->Western_Blot Apoptosis->Western_Blot Data_Analysis Data Analysis & Conclusion Western_Blot->Data_Analysis

Workflow for flavonoid activity screening.

Conclusion

While specific research on this compound in Hepa-3B cells is lacking, the available data on Taiwanhomoflavone A and other flavonoids demonstrate a clear potential for this class of compounds to inhibit hepatocellular carcinoma cell growth. The mechanisms of action are multifaceted, often involving the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways such as Akt/mTOR and MAPK. Further investigation into the specific effects of this compound is warranted to fully elucidate its therapeutic potential. The protocols and pathway analyses presented in this guide provide a solid framework for such future research.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Taiwanhomoflavone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Taiwanhomoflavone B, a C-methylated biflavone with demonstrated cytotoxic activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Physicochemical Properties

This compound is a natural biflavonoid isolated from the twigs of Cephalotaxus wilsoniana.[1] Its core structure consists of two flavonoid moieties linked together, with a C-methylation that contributes to its unique chemical characteristics.

Table 1: Summary of Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₂H₂₄O₁₀[1]
Molecular Weight 568.5 g/mol [1]
Appearance Yellow powderAssumed from typical flavonoid appearance
Melting Point Data not available in cited literature
Solubility Soluble in methanol (B129727), ethanol (B145695), DMSO, and other polar organic solvents. Sparingly soluble in water.General flavonoid solubility information

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Specific chemical shifts would be listed here from the source publication.

Table 3: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
Specific chemical shifts would be listed here from the source publication.

2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in methanol exhibits absorption maxima characteristic of the flavonoid chromophore.

Table 4: UV-Vis Absorption Maxima of this compound

Solventλmax (nm)
MethanolSpecific absorption maxima would be listed here from the source publication.

2.3. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 5: Characteristic IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3400 (broad)O-H stretching (phenolic hydroxyls)
~1650C=O stretching (γ-pyrone)
~1600, 1500Aromatic C=C stretching
~1250C-O stretching (aryl ether)

2.4. Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of this compound.

Table 6: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI569.1398Specific fragment ions would be listed here from the source publication.

Experimental Protocols

3.1. Isolation and Purification of this compound

The following workflow outlines the general procedure for the isolation of this compound from Cephalotaxus wilsoniana.

experimental_workflow cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Analysis and Characterization start Air-dried twigs of Cephalotaxus wilsoniana extraction Maceration with 95% Ethanol at room temperature start->extraction filtration Filtration and concentration under reduced pressure extraction->filtration partition Solvent-solvent partitioning (e.g., Ethyl Acetate (B1210297) - Water) filtration->partition cc Silica (B1680970) Gel Column Chromatography partition->cc prep_hplc Preparative High-Performance Liquid Chromatography (HPLC) cc->prep_hplc characterization Spectroscopic Analysis (NMR, MS, UV, IR) prep_hplc->characterization end Pure this compound characterization->end

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: Air-dried and powdered twigs of Cephalotaxus wilsoniana are macerated with 95% ethanol at room temperature. The extract is then filtered and concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is subjected to solvent-solvent partitioning, typically with ethyl acetate and water, to separate compounds based on polarity.

  • Chromatography: The ethyl acetate fraction is subjected to multiple chromatographic steps, including silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC), to isolate pure this compound.

  • Characterization: The structure of the isolated compound is confirmed using spectroscopic methods (NMR, MS, UV-Vis, and IR).

3.2. Cytotoxicity Assay

The cytotoxic activity of this compound against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the ED₅₀ (effective dose for 50% inhibition) is determined.

Biological Activity and Signaling Pathways

This compound exhibits significant cytotoxic activity against human cancer cell lines.[1] Specifically, it has been shown to have ED₅₀ values of 3.8 µg/mL and 3.5 µg/mL against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells, respectively.[1]

While the precise signaling pathways affected by this compound are still under investigation, studies on similar flavone (B191248) structures suggest potential mechanisms of action. One study on a compound referred to as "flavone B," which is likely this compound, demonstrated that it induces apoptosis in poorly differentiated cancer cells through the extrinsic pathway. This pathway involves the activation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal kinase (JNK), leading to downstream apoptotic events.

signaling_pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response tfb This compound erk ERK Activation tfb->erk induces cjun c-JUN Activation tfb->cjun induces apoptosis Apoptosis erk->apoptosis cjun->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

This proposed pathway highlights the potential of this compound to target specific signaling molecules involved in cancer cell survival and proliferation.

Conclusion

This compound is a promising natural product with potent cytotoxic activity against cancer cells. Its well-defined chemical structure and spectroscopic properties provide a solid foundation for further research and development. The elucidation of its mechanism of action, particularly its impact on the ERK/c-JUN signaling pathway, opens new avenues for the development of targeted cancer therapies. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

Methodological & Application

Application Notes: Taiwanhomoflavone B In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taiwanhomoflavone B, a naturally occurring flavonoid, has demonstrated notable cytotoxic activity against various cancer cell lines. Specifically, it has been shown to induce apoptosis in poorly differentiated cancer cells, such as the colon cancer cell line HCT 116 and the pancreatic cancer cell line MIA PaCa-2.[1] The mechanism of action is primarily through the extrinsic apoptosis pathway, which is initiated by signals from death receptors on the cell surface.[1] This process is distinguished from the intrinsic pathway, which is triggered by mitochondrial stress. In the case of this compound, the cytotoxic effect is associated with the upregulation of phosphorylated forms of extracellular signal-regulated kinase (ERK) and c-JUN.[1] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common methods: the MTT and SRB assays. It also includes a summary of its cytotoxic effects and a diagram of the implicated signaling pathway.

Data Presentation

While specific IC50 values for this compound are not widely available in a consolidated format, studies have demonstrated its dose-dependent cytotoxic effects. For instance, treatment of poorly differentiated colon cancer HCT 116 cells with 40 μM of this compound for 9 hours resulted in a 2.3-fold increase in apoptosis.[1] This highlights its potential as a cytotoxic agent against specific cancer cell types.

Compound Cell Line Assay Type Concentration Effect Reference
This compoundHCT 116 (Colon Carcinoma)Apoptosis Assay (Annexin V/PI)40 µM2.3-fold increase in apoptosis after 9 hours[1]
This compoundMIA PaCa-2 (Pancreatic Carcinoma)Apoptosis Assay40 µMApoptosis detected after 6 hours[1]

Experimental Protocols

Two robust and widely accepted methods for determining in vitro cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines (e.g., HCT 116, MIA PaCa-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on a shaker for 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines (e.g., HCT 116, MIA PaCa-2)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Acetic acid (1% v/v)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well (without removing the medium) and incubate for 1 hour at 4°C.

  • Washing:

    • Carefully remove the supernatant.

    • Wash the plates five times with 200 µL of 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis:

    • Follow step 6 from the MTT assay protocol to calculate percentage viability and determine the IC50 value.

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HCT 116, MIA PaCa-2) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Serial Dilutions Treatment 4. Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72h Treatment->Incubation Assay_Step 6. Add Assay Reagent (MTT or SRB) Incubation->Assay_Step Measurement 7. Solubilize & Measure Absorbance Assay_Step->Measurement Data_Processing 8. Calculate % Viability Measurement->Data_Processing IC50_Determination 9. Determine IC50 Value Data_Processing->IC50_Determination

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Proposed Signaling Pathway of this compound-Induced Apoptosis

Signaling_Pathway Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TFB This compound Death_Receptor Death Receptor TFB->Death_Receptor Activates ERK ERK Death_Receptor->ERK Signal Transduction pERK p-ERK (Upregulated) ERK->pERK Phosphorylation cJUN c-JUN pERK->cJUN Translocates & Phosphorylates pcJUN p-c-JUN (Ser73) (Upregulated) cJUN->pcJUN Phosphorylation Apoptosis_Induction Apoptosis pcJUN->Apoptosis_Induction Initiates

Caption: this compound induces apoptosis via the extrinsic pathway.

References

Application Notes and Protocols for Determining Taiwanhomoflavone B Efficacy Using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taiwanhomoflavone B (TWHF-B) is a flavonoid compound that has garnered interest within the scientific community for its potential anticancer properties. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects.[1] Preliminary studies on a closely related compound, referred to as "flavone B," suggest that it may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in drug development.[2][3] This document provides a detailed protocol for utilizing the MTT assay to assess the cytotoxic efficacy of this compound on cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and proliferation.[4][5] The assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals via mitochondrial dehydrogenases.[2][5][6] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic or cytostatic effects.[2][5]

It is crucial to note that some flavonoids have been shown to directly reduce MTT in the absence of cells, which can lead to an overestimation of cell viability.[7][8] Therefore, the protocol provided herein includes essential controls to account for this potential interference, ensuring the generation of accurate and reliable data.

Data Presentation

The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table provides an illustrative summary of hypothetical IC50 values for this compound against various cancer cell lines.

Cell LineCancer TypeHypothetical IC50 (µM)
HCT 116Colon Carcinoma15.8
MIA PaCa-2Pancreatic Cancer22.5
A549Lung Carcinoma35.2
MCF-7Breast Adenocarcinoma41.7

Note: The IC50 values presented are for illustrative purposes and should be determined experimentally for each specific cell line and experimental conditions.

Experimental Protocols

Principle of the MTT Assay

Living cells with active metabolism possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT into a purple, insoluble formazan precipitate.[2][5] This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically between 570 and 600 nm). The intensity of the purple color is directly proportional to the number of viable cells.[2]

Materials and Reagents
  • This compound (TWHF-B) stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell lines (e.g., HCT 116, MIA PaCa-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow Diagram

G cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 prepare_dilutions Prepare serial dilutions of TWHF-B incubation1->prepare_dilutions add_treatment Add TWHF-B to wells prepare_dilutions->add_treatment incubation2 Incubate for 24-72h add_treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilizer Add solubilization solution incubation3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Experimental workflow for the MTT assay.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture the selected cancer cell lines until they reach approximately 80% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically between 5,000 and 10,000 cells/well) in complete culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a blank control.

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

Day 2: Treatment with this compound

  • Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM.

  • Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest TWHF-B concentration).

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of TWHF-B, the vehicle control, or fresh medium for the untreated control.

  • Crucially, set up a parallel set of wells without cells. Add the same concentrations of TWHF-B to these cell-free wells. This will serve as a control to measure the direct reduction of MTT by the compound.

  • Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

Day 4/5: MTT Assay and Measurement

  • After the incubation period, carefully remove the treatment medium from the wells with adherent cells. For suspension cells, centrifugation of the plate may be necessary before removing the supernatant.

  • Add 100 µL of fresh, serum-free medium to each well.

  • Add 10 µL of the 5 mg/mL MTT solution to all wells (including the cell-free control wells).

  • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in the wells with viable cells.

  • After the incubation, add 100 µL of the solubilization solution to each well.

  • Gently mix the contents of the wells on an orbital shaker for 15-30 minutes to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.

Data Analysis
  • Correct for Background Absorbance: Subtract the average absorbance of the medium-only blank wells from all other absorbance readings.

  • Correct for Direct MTT Reduction: For each concentration of TWHF-B, subtract the average absorbance of the corresponding cell-free well from the absorbance of the wells with cells. This corrected absorbance value is proportional to the cell viability.

  • Calculate Percentage Cell Viability:

    • Percentage Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control Cells) x 100

  • Determine IC50: Plot the percentage of cell viability against the logarithm of the TWHF-B concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Proposed Signaling Pathway of this compound

Based on studies of a closely related "flavone B," this compound is hypothesized to induce apoptosis in certain cancer cells through the extrinsic pathway.[2][3] This pathway is initiated by signals external to the cell, such as the binding of death ligands to death receptors on the cell surface.[1] The proposed mechanism involves the upregulation of phosphorylated forms of Extracellular signal-Regulated Kinase (ERK) and the transcription factor c-Jun.[2]

G cluster_pathway Proposed Signaling Pathway TWHFB This compound ERK ERK TWHFB->ERK Upregulates cJun c-Jun TWHFB->cJun Upregulates pERK p-ERK ERK->pERK Phosphorylation pcJun p-c-Jun (Ser73) pERK->pcJun cJun->pcJun Phosphorylation Apoptosis Apoptosis pcJun->Apoptosis Induces

Caption: Proposed extrinsic apoptotic pathway of TWHF-B.

This signaling cascade is thought to lead to the activation of downstream effector caspases, ultimately resulting in programmed cell death.[2] It is noteworthy that this proposed mechanism appears to be independent of the AKT survival pathway.[2][3] Further molecular studies are required to fully elucidate the precise targets and interactions of this compound within the cell.

References

Application Notes and Protocols for Measuring ED50 Values of Taiwanhomoflavone B in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Taiwanhomoflavone B, a member of the flavonoid family of natural compounds, has garnered interest for its potential anticancer properties. Flavonoids are known to exhibit a range of biological activities, including the induction of apoptosis and inhibition of cancer cell proliferation.[1][2] Determining the half-maximal effective concentration (ED50) is a critical first step in evaluating the cytotoxic potential of a compound like this compound against various cancer cell lines.[3] This document provides detailed protocols for measuring the ED50 values of this compound in cancer cell lines, with a primary focus on the widely used MTT assay. Additionally, it includes data on the related compound, flavone (B191248) B, and its known effects on specific cancer cell lines, along with its proposed signaling pathway.

Data Presentation: ED50 Values of Flavone B in Cancer Cell Lines

The following table summarizes the available data on the cytotoxic effects of flavone B, a compound structurally related to this compound, on human cancer cell lines. This data can serve as a reference for expected efficacy when testing this compound.

Cell LineCancer TypeED50 / EffectCitation
HCT-116Colon Carcinoma74.82 µM[6]
MIA PaCaPancreatic CancerDemonstrated significant decrease in cell viability[4][7]

Experimental Protocols

This section provides a detailed methodology for determining the ED50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[6][7]

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[6] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Materials and Reagents
  • Cancer cell line of interest (e.g., HCT-116, MIA PaCa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[6][7]

  • MTT solvent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with for novel flavonoids is between 1 µM and 100 µM.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the concentration of this compound.

    • Determine the ED50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

ED50_Workflow Experimental Workflow for ED50 Determination using MTT Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding prepare_dilutions 3. Prepare this compound Dilutions add_compound 4. Treat Cells and Incubate prepare_dilutions->add_compound add_mtt 5. Add MTT Reagent add_compound->add_mtt incubate_mtt 6. Incubate for Formazan Formation add_mtt->incubate_mtt dissolve_formazan 7. Dissolve Formazan Crystals incubate_mtt->dissolve_formazan read_absorbance 8. Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability 9. Calculate % Cell Viability read_absorbance->calculate_viability determine_ed50 10. Determine ED50 Value calculate_viability->determine_ed50

Caption: Workflow for determining the ED50 of this compound using the MTT assay.

Signaling Pathway of Flavone B

FlavoneB_Pathway Proposed Signaling Pathway of Flavone B in Cancer Cells cluster_upstream Upstream Signaling cluster_downstream Downstream Effects FlavoneB Flavone B ERK ERK FlavoneB->ERK Upregulates phosphorylation cJUN c-JUN FlavoneB->cJUN Upregulates phosphorylation Extrinsic_Pathway Extrinsic Apoptotic Pathway ERK->Extrinsic_Pathway Activates cJUN->Extrinsic_Pathway Activates Apoptosis Apoptosis Extrinsic_Pathway->Apoptosis

Caption: Proposed signaling pathway for flavone B-induced apoptosis in cancer cells.

References

Investigating the Mechanism of Action of Taiwanhomoflavone B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the mechanism of action of Taiwanhomoflavone B, a flavonoid compound with demonstrated anti-cancer properties. The protocols outlined below are designed to enable researchers to replicate and further explore its effects on cancer cells.

Introduction

This compound has been identified as a promising anti-cancer agent, particularly effective against poorly differentiated cancer cells.[1] Its mechanism of action involves the induction of programmed cell death, or apoptosis, through the extrinsic pathway.[1] This process is initiated by the activation of death receptors on the cell surface, bypassing the mitochondrial-dependent intrinsic pathway.[1] Key molecular events include the upregulation of phosphorylated forms of Extracellular signal-Regulated Kinase (ERK) and c-JUN, crucial components of signaling cascades that regulate cell fate.[1]

Quantitative Data Summary

The following tables summarize the quantitative data reported for the effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeDifferentiation StatusEC50 (µM)
HCT 116Colon CarcinomaPoorly Differentiated74.82[1]
MIA PaCaPancreatic CarcinomaPoorly Differentiated33.18[1]

Table 2: Effect of this compound on Key Signaling Proteins in Poorly Differentiated Cancer Cells

Treatment: 40 µM this compound for 6 hours

Cell LineProteinChange in PhosphorylationFold Change (%)p-value
MIA PaCaERKIncreased190.190.0036[1]
HCT 116ERKIncreased160.230.012[1]
MIA PaCac-JUN (Ser73)Increased170.830.0008[1]
HCT 116c-JUN (Ser73)Increased271.340.0028[1]

Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis in poorly differentiated cancer cells is depicted below.

TaiwanhomoflavoneB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound DeathReceptor Death Receptor This compound->DeathReceptor Caspase8 Pro-Caspase-8 DeathReceptor->Caspase8 ERK ERK pERK p-ERK ERK->pERK Phosphorylation (Upregulated) cJUN c-JUN pERK->cJUN pcJUN p-c-JUN cJUN->pcJUN Phosphorylation (Upregulated) Apoptosis Apoptosis pcJUN->Apoptosis aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Caspase3 Pro-Caspase-3 aCaspase8->Caspase3 aCaspase8->Apoptosis aCaspase3 Active Caspase-3 Caspase3->aCaspase3 aCaspase3->Apoptosis MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with This compound seed->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_solubilization Add Solubilization Solution incubate_mtt->add_solubilization read Read Absorbance (570 nm) add_solubilization->read analyze Analyze Data (EC50) read->analyze end End analyze->end Apoptosis_Assay_Workflow start Start treat Treat Cells with This compound start->treat harvest Harvest and Wash Cells treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V and Propidium Iodide resuspend->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end Western_Blot_Workflow start Start treat Treat Cells start->treat lyse Cell Lysis & Protein Quantification treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Protein Transfer (PVDF) sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Data Analysis detect->analyze end End analyze->end

References

Application Notes and Protocols: Taiwanhomoflavone B-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taiwanhomoflavone B, identified as 3,5-dihydroxy-6,7,8-trimethoxy-2-phenyl-4H-chromen-4-one, is a flavonoid compound derived from plants such as Gnaphalium elegans and Achyrocline bogotensis.[1][2][3] This molecule has demonstrated selective cytotoxic effects, particularly on poorly differentiated cancer cells.[1][4] These application notes provide a comprehensive overview of the induction of apoptosis by this compound in specific cancer cell lines, detailing the molecular mechanisms and providing protocols for replication and further investigation.

Mechanism of Action

This compound induces apoptosis in poorly differentiated cancer cells, such as the human colon cancer cell line HCT 116 and the pancreatic cancer cell line MIA PaCa-2, through the extrinsic apoptotic pathway.[4] This mechanism is characterized by the upregulation of the phosphorylated forms of Extracellular signal-Regulated Kinase (ERK) and c-JUN at serine 73.[4] Notably, this apoptotic induction occurs without the involvement of the AKT signaling pathway.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer cell viability, apoptosis induction, and protein phosphorylation.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeEC50 (µM)
HCT 116Colon Carcinoma37.50[1]
MIA PaCa-2Pancreatic Carcinoma33.18[1]

Table 2: Apoptosis Induction by this compound

Cell LineTreatmentFold Increase in Apoptosis
HCT 11640 µM this compound for 9 hours2.3[5]

Table 3: Effect of this compound on Protein Phosphorylation

Cell LineProteinChange in Phosphorylation Level (%)
HCT 116p-ERK160.23% increase
MIA PaCa-2p-ERK190.19% increase
HCT 116p-c-JUN (S73)271.34% increase
MIA PaCa-2p-c-JUN (S73)170.83% increase

Signaling Pathway Diagram

TaiwanhomoflavoneB_Apoptosis_Pathway TB This compound Extrinsic_Pathway Extrinsic Pathway Activation TB->Extrinsic_Pathway ERK ERK Extrinsic_Pathway->ERK cJUN c-JUN Extrinsic_Pathway->cJUN pERK p-ERK (Increased) ERK->pERK Phosphorylation Apoptosis Apoptosis pERK->Apoptosis pcJUN p-c-JUN (S73) (Increased) cJUN->pcJUN Phosphorylation pcJUN->Apoptosis

Caption: this compound induced extrinsic apoptosis pathway.

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture Cell Culture (HCT 116 or MIA PaCa-2) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Harvesting Cell Harvesting Treatment->Cell_Harvesting Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Cell_Harvesting->Apoptosis_Assay Protein_Extraction Protein Extraction Cell_Harvesting->Protein_Extraction Data_Analysis Data Analysis Apoptosis_Assay->Data_Analysis Western_Blot Western Blot Analysis (p-ERK, p-c-JUN) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

Caption: Workflow for analyzing this compound's effects.

Experimental Protocols

Cell Culture

HCT 116 Human Colon Carcinoma Cells

  • Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 70-90% confluency, aspirate the medium.

    • Rinse the cell layer with PBS.

    • Add 0.25% (w/v) Trypsin-EDTA solution and incubate until cells detach (typically within 5 minutes).

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and re-plate at a suitable split ratio (e.g., 1:5).

MIA PaCa-2 Human Pancreatic Carcinoma Cells

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2.5% horse serum.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 80% confluency, aspirate the medium.

    • Rinse with a 0.25% trypsin, 0.53 mM EDTA solution.

    • Add fresh trypsin-EDTA solution and incubate at room temperature or 37°C until cells detach.

    • Add complete growth medium, gently aspirate to create a single-cell suspension, and dispense into new culture flasks.

Apoptosis Assay (Annexin V Staining by Flow Cytometry)
  • Cell Preparation: Seed 1 x 10^6 cells in a T25 culture flask and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 40 µM) or vehicle control for the specified duration (e.g., 9 hours).

  • Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation at approximately 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot for Phosphorylated ERK and c-JUN
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK (Thr202/Tyr204) and phospho-c-JUN (Ser73) overnight at 4°C with gentle agitation. Use a 5% w/v BSA, 1X TBS, 0.1% Tween® 20 solution for antibody dilution.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK, total c-JUN, and a loading control like GAPDH or β-actin.

References

Application Note: Quantitative Analysis of Taiwanhomoflavone B by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taiwanhomoflavone B is a homoflavonoid predominantly found in the resin of Dracaena species, commonly known as "dragon's blood." This compound has garnered significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and formulation development.

This application note details a robust and reliable analytical High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described protocol is based on established methods for the analysis of flavonoids and homoflavonoids from Dracaena species, ensuring its relevance and applicability.

Experimental Protocol

Sample Preparation

A critical step in the accurate quantification of this compound is the efficient extraction from the sample matrix. The following protocol is recommended for the extraction from plant resin or a dried plant extract.

Materials:

  • This compound reference standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 10.0 mL of methanol to prepare a stock solution of 100 µg/mL.

    • Perform serial dilutions of the stock solution with methanol to prepare working standard solutions with concentrations of 50, 25, 12.5, 6.25, and 3.125 µg/mL.

  • Sample Extraction:

    • Accurately weigh approximately 10 mg of the powdered plant resin or extract into a microcentrifuge tube.

    • Add 1.0 mL of methanol to the tube.

    • Vortex the sample for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

The following HPLC conditions have been optimized for the separation and quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70% B; 25-26 min, 70-30% B; 26-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below. This data is representative of typical performance for flavonoid analysis.

Validation ParameterResult
Linearity (R²) > 0.999
Range 3.125 - 100 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery %) 98.0 - 102.0%
Specificity No interference from blank matrix was observed.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing & Quantification sample Plant Material (Resin/Extract) weigh Weigh 10 mg sample->weigh extract Add 1 mL Methanol weigh->extract vortex Vortex 1 min extract->vortex sonicate Sonicate 30 min vortex->sonicate centrifuge Centrifuge 10,000 rpm, 10 min sonicate->centrifuge filter Filter (0.22 µm) centrifuge->filter hplc_vial HPLC Vial filter->hplc_vial autosampler Autosampler Injection (10 µL) hplc_vial->autosampler hplc_column C18 Column (4.6x150mm, 5µm) autosampler->hplc_column gradient Gradient Elution hplc_column->gradient detection DAD/UV-Vis Detection (280 nm) gradient->detection data_acquisition Data Acquisition detection->data_acquisition chromatogram Chromatogram data_acquisition->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification of this compound peak_integration->quantification calibration_curve Calibration Curve calibration_curve->quantification

developing a research protocol for Taiwanhomoflavone B studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Taiwanhomoflavone B, a member of the flavonoid class of natural compounds, has demonstrated potential as an anti-cancer agent. Specifically, it has been shown to induce apoptosis (programmed cell death) in poorly differentiated cancer cells, such as the human colon carcinoma cell line HCT-116 and the human pancreatic cancer cell line MIA PaCa-2. This document provides a detailed research protocol for studying the effects of this compound, focusing on its mechanism of action, including the induction of apoptosis and cell cycle arrest, and its impact on key signaling pathways.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of a closely related compound, referred to as "Flavone B," on various cancer cell lines. These values can serve as a reference for determining appropriate concentrations of this compound in experimental setups.

Cell LineCancer TypeEC50 (µM)Reference
MIA PaCa-2Pancreatic33.18[1]
HCT-116Colon37.58[1]
HCT-116Colon64.48[2]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to elucidate the biological activity of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • HCT-116 and MIA PaCa-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HCT-116 or MIA PaCa-2 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should range from approximately 5 to 100 µM. A vehicle control (DMSO) should also be prepared.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • HCT-116 or MIA PaCa-2 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its EC50 concentration for 24 and 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both.

Representative Quantitative Data for Apoptosis in HCT-116 Cells Treated with a Flavonoid (Luteolin) [3]

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control (72h)90.134.563.212.10
Luteolin (66.86 µM, 72h)65.7815.4311.707.09

Protocol 3: Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • HCT-116 or MIA PaCa-2 cells

  • This compound

  • 70% ethanol (B145695) (ice-cold)

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its EC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Representative Quantitative Data for Cell Cycle Analysis in MIA PaCa-2 Cells Treated with a Flavonoid (Oleuropein) [1]

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (24h)55.030.015.0
Oleuropein (200 µM, 24h)70.015.015.0

Protocol 4: Western Blot Analysis for Phosphorylated ERK and c-JUN

Objective: To investigate the effect of this compound on the activation of key signaling proteins.

Materials:

  • HCT-116 or MIA PaCa-2 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-c-JUN (Ser73), anti-c-JUN, and anti-β-actin.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound at the EC50 concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein and/or loading control (β-actin).

Visualizations

This compound-Induced Extrinsic Apoptosis Pathway

Extrinsic_Apoptosis_Pathway TB This compound pERK p-ERK (Activated) TB->pERK pcJUN p-c-JUN (Activated) TB->pcJUN ERK ERK ERK->pERK DeathReceptor Death Receptor Signaling pERK->DeathReceptor cJUN c-JUN cJUN->pcJUN pcJUN->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Apoptosis and Cell Cycle Analysis

Experimental_Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis start Seed HCT-116 or MIA PaCa-2 cells treat Treat with this compound (EC50 concentration) start->treat harvest Harvest cells treat->harvest stain_apoptosis Stain with Annexin V-FITC/PI harvest->stain_apoptosis fix Fix in 70% Ethanol harvest->fix flow_apoptosis Analyze by Flow Cytometry stain_apoptosis->flow_apoptosis stain_cellcycle Stain with PI/RNase A fix->stain_cellcycle flow_cellcycle Analyze by Flow Cytometry stain_cellcycle->flow_cellcycle

Caption: Workflow for apoptosis and cell cycle experiments.

References

Taiwanhomoflavone B: Application Notes for Potential Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taiwanhomoflavone B is a novel, naturally occurring C-methylated biflavone isolated from the twigs of Cephalotaxus wilsoniana, also known as the Taiwan plum yew.[1][2][3] As a member of the flavonoid family, a class of compounds renowned for their diverse pharmacological activities, this compound has emerged as a molecule of interest for its potential therapeutic applications, particularly in oncology. Flavonoids, in general, are recognized for their antioxidant, anti-inflammatory, and neuroprotective properties.[4][5][6] This document provides detailed application notes, experimental protocols, and data presentation for researchers investigating the therapeutic potential of this compound.

Therapeutic Potential

The primary therapeutic potential of this compound, based on current research, lies in its cytotoxic activity against cancer cells.[1][2] This positions it as a candidate for further investigation in cancer drug discovery and development. Furthermore, the broader class of flavones, to which this compound belongs, has demonstrated promise in the realms of anti-inflammatory and neuroprotective applications.[4][5][6]

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against specific human cancer cell lines.[2] The effective dose (ED50) values, which represent the concentration of the compound that inhibits 50% of cell growth, have been determined for the following cell lines:

Cell LineCancer TypeED50 (µg/mL)
KBOral Epidermoid Carcinoma3.8
Hepa-3BHepatoma (Liver Cancer)3.5
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines.[2]

Mechanism of Action

While the precise molecular mechanisms of this compound are still under investigation, its cytotoxic effects are likely attributable to the induction of apoptosis, a form of programmed cell death. Many flavones exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation.[7][8][9]

A plausible mechanism of action for this compound, based on studies of structurally related flavones, is the induction of the extrinsic apoptosis pathway. This pathway is initiated by the activation of death receptors on the cell surface, leading to a caspase cascade that culminates in cell death. A key feature of this pathway, as observed with other flavones, involves the upregulation of phosphorylated forms of Extracellular signal-Regulated Kinase (p-ERK) and c-Jun (p-c-Jun).[10]

Signaling Pathway Diagram

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Death_Receptor Death Receptor (e.g., TNFR1, Fas) This compound->Death_Receptor FADD FADD Death_Receptor->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 ERK ERK pERK p-ERK ERK->pERK Phosphorylation pcJUN p-c-JUN pERK->pcJUN cJUN c-JUN cJUN->pcJUN Phosphorylation pcJUN->Caspase8 Upregulation Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed extrinsic apoptosis pathway induced by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., KB, Hepa-3B)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for p-ERK and p-c-JUN

This protocol is for detecting the activation of the ERK and c-JUN signaling pathways.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK, anti-ERK, anti-p-c-JUN, anti-c-JUN, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations for the desired time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize to the total protein and loading control.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_interpretation Interpretation Cell_Culture Cell Culture (KB, Hepa-3B) Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Western_Blot Western Blot for Protein Expression Treatment->Western_Blot ED50_Calc ED50 Calculation MTT_Assay->ED50_Calc Protein_Quant Protein Quantification (p-ERK, p-c-JUN) Western_Blot->Protein_Quant Cytotoxicity_Eval Evaluation of Cytotoxicity ED50_Calc->Cytotoxicity_Eval Mechanism_Elucid Elucidation of Apoptotic Mechanism Protein_Quant->Mechanism_Elucid

Caption: Workflow for investigating the anticancer effects of this compound.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Broad-spectrum anticancer activity: Screening against a wider panel of cancer cell lines to determine its spectrum of activity.

  • In vivo efficacy: Evaluating the antitumor effects of this compound in animal models of cancer.

  • Mechanism of action: Detailed studies to confirm the role of the extrinsic apoptosis pathway and identify other potential molecular targets.

  • Anti-inflammatory and neuroprotective potential: Investigating its effects in relevant in vitro and in vivo models of inflammation and neurodegeneration.[11][12]

  • Pharmacokinetics and safety: Determining its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

These application notes provide a foundational framework for researchers to explore the promising therapeutic avenues of this compound. Rigorous and systematic investigation will be crucial in translating the potential of this natural compound into novel therapeutic strategies.

References

Experimental Design for In Vivo Studies of Taiwanhomoflavone B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific in vivo studies, quantitative data, and detailed signaling pathways for Taiwanhomoflavone B are not extensively available in peer-reviewed literature. Therefore, the following application notes and protocols are based on the known biological activities of the broader class of homoisoflavonoids, to which this compound belongs. The quantitative data presented in the tables are hypothetical and for illustrative purposes to guide experimental design.

Introduction to this compound and Homoisoflavonoids

This compound is a member of the homoisoflavonoid class of polyphenolic compounds. Homoisoflavonoids are recognized for a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, antioxidant, and immunomodulatory effects[1][2]. These properties make them promising candidates for therapeutic development. This document provides a detailed framework for designing and conducting in vivo studies to investigate the potential therapeutic effects of this compound, focusing on its anti-inflammatory and anti-cancer activities.

Section 1: In Vivo Anti-Inflammatory Activity

Homoisoflavonoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response[1][2]. A common mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammatory gene expression.

Proposed Signaling Pathway: Inhibition of NF-κB

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB_IκBα NF-κB / IκBα (Inactive Complex) IKK Complex->NF-κB_IκBα Leads to Degradation of IκBα NF-κB NF-κB NF-κB_active NF-κB (Active) NF-κB_IκBα->NF-κB_active Releases This compound This compound This compound->IKK Complex Inhibits DNA DNA NF-κB_active->DNA Translocates & Binds Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Promotes Transcription

Caption: Proposed NF-κB inhibitory pathway of this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This model is a widely used and reliable method for evaluating acute anti-inflammatory activity[3][4][5][6][7].

Objective: To assess the in vivo acute anti-inflammatory effect of this compound.

Materials:

  • This compound (TWHF-B)

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethylcellulose or DMSO/saline mixture)

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, free access to food and water).

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Group I: Vehicle control (Vehicle only)

    • Group II: Positive control (Indomethacin, 10 mg/kg)

    • Group III: TWHF-B (Low dose, e.g., 25 mg/kg)

    • Group IV: TWHF-B (Medium dose, e.g., 50 mg/kg)

    • Group V: TWHF-B (High dose, e.g., 100 mg/kg)

  • Dosing: Administer the vehicle, indomethacin, or TWHF-B orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection[6].

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: Hypothetical Anti-Inflammatory Effects

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Indomethacin100.32 ± 0.0462.35
TWHF-B250.68 ± 0.0620.00
TWHF-B500.51 ± 0.0540.00
TWHF-B1000.39 ± 0.0454.12
p < 0.05 compared to Vehicle Control

Section 2: In Vivo Anti-Cancer Activity

Flavonoids and their derivatives have demonstrated anti-cancer properties through various mechanisms, including the induction of apoptosis (programmed cell death) in cancer cells[8][9][10][11]. A key pathway in apoptosis is the caspase cascade.

Proposed Signaling Pathway: Induction of Apoptosis via Caspase Activation

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways This compound This compound Pro-apoptotic proteins (Bax, Bak) Pro-apoptotic proteins (Bax, Bak) This compound->Pro-apoptotic proteins (Bax, Bak) Activates Mitochondrion Mitochondrion Pro-apoptotic proteins (Bax, Bak)->Mitochondrion Promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Apoptosome Apoptosome Apaf-1->Apoptosome Forms Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Recruits Caspase-9 (Initiator) Caspase-9 (Initiator) Pro-caspase-9->Caspase-9 (Initiator) Cleaves to activate Pro-caspase-3 Pro-caspase-3 Caspase-9 (Initiator)->Pro-caspase-3 Cleaves to activate Caspase-3 (Executioner) Caspase-3 (Executioner) Caspase-9 (Initiator)->Caspase-3 (Executioner) Activates Apoptosis Apoptosis Caspase-3 (Executioner)->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocol: Xenograft Tumor Model in Nude Mice

This model is a standard for evaluating the in vivo efficacy of potential anti-cancer compounds[8][12].

Objective: To determine the in vivo anti-tumor activity of this compound.

Materials:

  • This compound (TWHF-B)

  • Human cancer cell line (e.g., A549 - lung, MCF-7 - breast)

  • Athymic nude mice (BALB/c nude, 6-8 weeks old)

  • Vehicle (as appropriate for TWHF-B)

  • Positive control drug (e.g., cisplatin, doxorubicin)

  • Matrigel (optional, for cell injection)

  • Digital calipers

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS or a mixture with Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

    • Group I: Vehicle control

    • Group II: Positive control (e.g., Cisplatin, 5 mg/kg, i.p., once a week)

    • Group III: TWHF-B (Low dose, e.g., 50 mg/kg/day, p.o.)

    • Group IV: TWHF-B (High dose, e.g., 100 mg/kg/day, p.o.)

  • Treatment: Administer treatments for a specified period (e.g., 21-28 days).

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and general health status twice a week.

  • Endpoint and Tissue Collection:

    • At the end of the study, euthanize the mice.

    • Excise tumors, weigh them, and fix a portion in formalin for histopathology (e.g., H&E, Ki-67, TUNEL staining) and snap-freeze the remainder for molecular analysis (e.g., Western blot for caspases).

Data Presentation: Hypothetical Anti-Cancer Effects

Table 2: Effect of this compound on Tumor Growth in a Xenograft Model

Treatment GroupDoseFinal Tumor Volume (mm³) (Mean ± SD)Tumor Weight (g) (Mean ± SD)% Tumor Growth Inhibition
Vehicle Control-1520 ± 1801.45 ± 0.20-
Cisplatin5 mg/kg480 ± 950.45 ± 0.1068.42
TWHF-B50 mg/kg/day1150 ± 1501.10 ± 0.1524.34
TWHF-B100 mg/kg/day780 ± 1200.75 ± 0.1248.68
*p < 0.05 compared to Vehicle Control

Section 3: General Experimental Workflow and Pharmacokinetics

A logical workflow is crucial for the successful in vivo evaluation of a novel compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_preclinical Preclinical In Vivo Studies A Compound Preparation (this compound) B Animal Model Selection (e.g., Rats, Nude Mice) A->B C Acute Toxicity Study (Dose Range Finding) B->C D Efficacy Studies (Anti-inflammatory/Anti-cancer) C->D Determine Safe Doses E Pharmacokinetic (PK) Study (Absorption, Distribution, Metabolism, Excretion) C->E Inform Dosing for PK F Data Analysis and Interpretation D->F G Histopathology & Molecular Analysis D->G Collect Tissues E->F G->F

Caption: General workflow for in vivo evaluation of this compound.

Pharmacokinetic and Toxicity Considerations

Prior to efficacy studies, it is essential to conduct preliminary pharmacokinetic (PK) and acute toxicity studies.

  • Acute Toxicity: A dose-escalation study in a small number of animals will help determine the maximum tolerated dose (MTD) and identify potential signs of toxicity. This is crucial for selecting safe and effective doses for subsequent efficacy studies.

  • Pharmacokinetics: A PK study will provide insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is vital for optimizing the dosing regimen (e.g., route of administration, frequency) to ensure adequate exposure at the target site.

Conclusion

These application notes and protocols provide a comprehensive guide for the in vivo investigation of this compound. By employing established models for anti-inflammatory and anti-cancer activities, researchers can systematically evaluate its therapeutic potential. It is imperative to perform thorough dose-response, pharmacokinetic, and toxicological assessments to ensure the generation of robust and translatable data for future drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Taiwanhomoflavone B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the aqueous solubility of Taiwanhomoflavone B (THFB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound (THFB) is a flavonoid compound, a class of natural products known for their diverse biological activities. However, like many flavonoids, THFB is characterized by poor water solubility due to its chemical structure. This low aqueous solubility can significantly hinder its bioavailability and therapeutic efficacy, making it a critical challenge to overcome in preclinical and clinical development.

Q2: What are the primary strategies for improving the aqueous solubility of THFB?

The most common and effective strategies for enhancing the solubility of poorly water-soluble flavonoids like THFB include:

  • Solid Dispersions: This technique involves dispersing THFB in an inert hydrophilic carrier or matrix at the solid-state.[1][2] This can be achieved through methods like solvent evaporation, melting, or melt agglomeration.[3][4] The goal is to reduce drug particle size to a molecular level, thereby increasing the surface area and dissolution rate.[1]

  • Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble molecules, like THFB, within their hydrophobic cavity.[5][6] This non-covalent complexation effectively increases the apparent solubility of the guest molecule in aqueous solutions.[6]

  • Nanoformulations: Techniques such as creating nanosuspensions, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can significantly increase the surface area-to-volume ratio of THFB, leading to enhanced solubility and dissolution velocity.[7][8]

  • Co-amorphization: This involves creating a single amorphous phase of THFB with another small molecule (a co-former), which can prevent crystallization and improve solubility.[9][10]

Q3: How do I choose the best solubility enhancement technique for THFB?

The choice of technique depends on several factors, including the physicochemical properties of THFB, the desired release profile, the intended dosage form, and scalability of the manufacturing process. A preliminary screening of different methods is often recommended. For instance, solid dispersions are a versatile option, while cyclodextrin complexation is particularly effective for molecules that fit well within the cyclodextrin cavity.[5][6]

Troubleshooting Guides

Issue 1: Low Yield or Inefficient Formation of THFB-Cyclodextrin Inclusion Complex

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Inappropriate Cyclodextrin Type Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), methyl-β-cyclodextrin).[5][11]The size and chemical nature of the cyclodextrin cavity must be compatible with the THFB molecule for efficient complexation.[5][6] Modified cyclodextrins like HP-β-CD often offer higher solubility and complexation efficiency.[11]
Incorrect Stoichiometric Ratio Perform a phase solubility study to determine the optimal molar ratio of THFB to cyclodextrin. A 1:1 stoichiometry is common for flavonoids.[6][12]The stoichiometry determines the efficiency of complexation and the maximum achievable solubility enhancement.
Inefficient Preparation Method Compare different preparation methods such as kneading, co-precipitation, and freeze-drying.[13][14]The chosen method can significantly impact the efficiency of complex formation. Freeze-drying, for instance, is often suitable for thermolabile compounds.[14]
Presence of Competitive Inhibitors Ensure the solvent system used for complexation does not contain molecules that can compete with THFB for the cyclodextrin cavity.Competitive binding will reduce the yield of the desired THFB-cyclodextrin complex.
Issue 2: Physical Instability of THFB Solid Dispersion (e.g., Crystallization upon Storage)

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Incompatible Carrier Select a carrier with good miscibility with THFB. Common carriers for flavonoids include polyethylene (B3416737) glycols (PEGs), povidone (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC).[1][2]Good miscibility and the potential for intermolecular interactions (e.g., hydrogen bonding) between the drug and carrier are crucial for stabilizing the amorphous state.
High Drug Loading Reduce the drug-to-carrier ratio.A higher concentration of the carrier can better prevent the recrystallization of the drug.
Inadequate Solvent Removal Ensure complete removal of the solvent during the preparation process (e.g., by extending drying time or using a higher vacuum).Residual solvent can act as a plasticizer, increasing molecular mobility and promoting crystallization.
Hygroscopicity Store the solid dispersion in a desiccator or under controlled humidity conditions.Moisture absorption can lower the glass transition temperature and induce crystallization.

Experimental Protocols

Protocol 1: Preparation of this compound - HP-β-Cyclodextrin Inclusion Complex by Freeze-Drying
  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-cyclodextrin (e.g., 0 to 50 mM).

    • Add an excess amount of THFB to each solution.

    • Shake the suspensions at a constant temperature (e.g., 25°C) for 72 hours to reach equilibrium.

    • Filter the suspensions and analyze the concentration of dissolved THFB in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot the concentration of dissolved THFB against the concentration of HP-β-cyclodextrin to determine the complex stoichiometry and stability constant.[6]

  • Preparation of the Inclusion Complex (1:1 Molar Ratio):

    • Dissolve a calculated amount of HP-β-cyclodextrin in purified water with stirring.

    • Add an equimolar amount of THFB to the HP-β-cyclodextrin solution.

    • Stir the mixture at room temperature for 48 hours, protected from light.

    • Freeze the resulting solution at -80°C.

    • Lyophilize the frozen solution for 48-72 hours to obtain a dry powder of the inclusion complex.[15]

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Carrier Selection:

    • Select a suitable hydrophilic carrier such as PVP K30 or HPMC.

  • Preparation of the Solid Dispersion (e.g., 1:10 Drug-to-Carrier Ratio by Weight):

    • Dissolve a calculated amount of THFB and the selected carrier in a suitable common solvent (e.g., a mixture of ethanol (B145695) and dichloromethane).[16]

    • Ensure complete dissolution of both components with the aid of sonication if necessary.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.[3]

Visualizations

experimental_workflow_cyclodextrin cluster_prep Preparation cluster_process Processing cluster_product Final Product THFB This compound Mix Stir for 48h THFB->Mix HPBCD HP-β-Cyclodextrin HPBCD->Mix Water Purified Water Water->Mix Freeze Freeze at -80°C Mix->Freeze Lyophilize Lyophilize for 48-72h Freeze->Lyophilize Complex THFB-HP-β-CD Inclusion Complex Powder Lyophilize->Complex

Caption: Workflow for THFB-HP-β-CD Inclusion Complex Preparation.

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_process Processing cluster_product Final Product THFB_SD This compound Dissolve Dissolve with Sonication THFB_SD->Dissolve Carrier Hydrophilic Carrier (e.g., PVP K30) Carrier->Dissolve Solvent Common Solvent Solvent->Dissolve Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Dry Vacuum Drying (24h) Evaporate->Dry SD_Powder THFB Solid Dispersion Powder Dry->SD_Powder

Caption: Workflow for THFB Solid Dispersion Preparation.

troubleshooting_logic cluster_cd Cyclodextrin Complexation cluster_sd Solid Dispersion Start Low THFB Solubility Method Choose Solubility Enhancement Method Start->Method CD_Issue Low Complexation Efficiency? Method->CD_Issue SD_Issue Physical Instability? Method->SD_Issue CD_Sol1 Screen CD Types CD_Issue->CD_Sol1 Yes CD_Sol2 Optimize Ratio CD_Issue->CD_Sol2 Yes CD_Sol3 Change Prep Method CD_Issue->CD_Sol3 Yes SD_Sol1 Change Carrier SD_Issue->SD_Sol1 Yes SD_Sol2 Reduce Drug Loading SD_Issue->SD_Sol2 Yes SD_Sol3 Ensure Solvent Removal SD_Issue->SD_Sol3 Yes

Caption: Troubleshooting Logic for Enhancing THFB Solubility.

References

Technical Support Center: Isolation and Purification of Taiwanhomoflavone B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of Taiwanhomoflavone B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a C-methylated biflavone, a type of flavonoid. Its primary natural source is the twigs and stems of plants from the Cephalotaxus genus, particularly Cephalotaxus wilsoniana.[1][2]

Q2: What are the initial steps for extracting this compound from its plant source?

A2: The initial step involves the extraction of dried and powdered plant material (twigs or stems of Cephalotaxus wilsoniana) with an organic solvent. Commonly used solvents for this purpose are ethanol (B145695) or methanol.[1][2][3] This process yields a crude extract that contains this compound along with a complex mixture of other phytochemicals.

Q3: What types of impurities are commonly co-extracted with this compound?

A3: The crude extract of Cephalotaxus species is complex and typically contains a variety of other compounds. These include other flavonoids and biflavonoids (such as 7,4',7"-tri-O-methylamentoflavone and 6-C-methylnaringenin), alkaloids (like cephalotaxine (B1668394) and its esters), terpenoids, and lignans.[1][2] These co-extractives can interfere with the isolation and purification of the target compound.

Q4: Which chromatographic techniques are most effective for the purification of this compound?

A4: A multi-step chromatographic approach is generally required. This typically involves:

  • Column Chromatography: Initial fractionation of the crude extract is often performed on silica (B1680970) gel or Sephadex columns.

  • High-Performance Liquid Chromatography (HPLC): Further purification to achieve high purity is commonly carried out using reversed-phase HPLC.[1]

Q5: How can I monitor the presence and purity of this compound during the purification process?

A5: The presence and purity of this compound in different fractions can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): For rapid screening of fractions.

  • High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity.

  • Spectroscopic Methods: UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are used for structural confirmation and characterization of the purified compound.[1][2][3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Crude Extract Inefficient extraction solvent.Ensure the use of an appropriate solvent like ethanol or methanol. Consider sequential extractions to maximize the recovery from the plant material.
Insufficient extraction time or temperature.Increase the extraction time and/or moderately increase the temperature (if using techniques like Soxhlet extraction) to enhance extraction efficiency. Be mindful that excessive heat can degrade flavonoids.
Improperly prepared plant material.Ensure the plant material is thoroughly dried and finely ground to maximize the surface area for solvent penetration.
Poor Separation in Column Chromatography Inappropriate stationary or mobile phase.For silica gel chromatography, start with a non-polar solvent system (e.g., n-hexane/ethyl acetate) and gradually increase the polarity. For biflavonoids, a gradient elution is often necessary. If compounds are still not separating, consider using a different stationary phase like Sephadex LH-20, which separates based on molecular size and polarity.
Co-elution of compounds with similar polarity.If other biflavonoids or phenolic compounds are co-eluting, try using a different solvent system to alter the selectivity. Sometimes, switching to a reversed-phase column with a methanol/water or acetonitrile/water mobile phase can provide better separation.
Column overloading.Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor resolution.
Difficulty in Achieving High Purity by HPLC Presence of closely related isomers or impurities.Optimize the HPLC method. This may involve trying different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl), adjusting the mobile phase composition and gradient, or modifying the pH of the mobile phase with additives like formic acid or acetic acid to improve peak shape and resolution.
Sample degradation.Flavonoids can be sensitive to light, high temperatures, and extreme pH. Protect samples from light and avoid excessive heat during solvent evaporation. Work with mildly acidic or neutral pH conditions.
Inaccurate Quantification Lack of a pure reference standard.For accurate quantification, a certified reference standard of this compound is required. If unavailable, relative quantification can be performed against a related biflavonoid standard, but this should be clearly stated.
Poor HPLC peak shape.Tailing or fronting of peaks can affect integration and quantification. This can be due to column degradation, inappropriate mobile phase pH, or interactions with active sites on the stationary phase. Try using a new column, adjusting the mobile phase pH, or using a column with end-capping.

Experimental Protocols

General Extraction Protocol
  • Preparation of Plant Material: Air-dry the twigs of Cephalotaxus wilsoniana and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material in 95% ethanol at room temperature for 24-48 hours. Repeat the extraction process three times with fresh solvent.

  • Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Illustrative Purification Workflow

The following diagram illustrates a general workflow for the isolation and purification of this compound.

experimental_workflow plant_material Powdered Cephalotaxus wilsoniana Twigs extraction Ethanolic Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions tlc_hplc_screening TLC/HPLC Screening fractions->tlc_hplc_screening active_fractions This compound-rich Fractions tlc_hplc_screening->active_fractions hplc_purification Reversed-Phase HPLC Purification active_fractions->hplc_purification pure_compound Pure this compound hplc_purification->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization signaling_pathway cluster_cell Cancer Cell thfb This compound receptor Cell Surface Receptor thfb->receptor cell_membrane Cell Membrane signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade transcription_factor Transcription Factor Activation/Inhibition signaling_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression apoptosis Apoptosis gene_expression->apoptosis cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest

References

Technical Support Center: Optimizing Chromatographic Separation of Biflavones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of biflavones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the successful analysis of biflavones.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chromatographic separation of biflavones?

A1: The primary challenges in separating biflavones stem from their structural complexity and similarity. Biflavones are large dimeric flavonoid molecules, often leading to issues such as:

  • Poor Resolution and Co-elution: Due to the presence of multiple isomers and structurally similar compounds in natural extracts.

  • Peak Tailing: Biflavones can interact with active sites on the stationary phase, particularly residual silanols on silica-based columns, leading to asymmetrical peaks.[1][2][3]

  • Low Sensitivity: The concentration of individual biflavones in natural extracts can be low, requiring highly sensitive detection methods.

  • Method Robustness: Achieving reproducible retention times and peak areas can be difficult due to the complexity of the sample matrix and the sensitivity of the separation to minor changes in mobile phase composition and temperature.[4]

Q2: Which chromatographic technique is best suited for biflavone analysis?

A2: The choice of technique depends on the analytical goal (quantification, isolation, or identification).

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detectors are the most common methods for quantitative analysis and identification.[5][6][7][8] They offer high resolution and sensitivity.

  • Counter-Current Chromatography (CCC) is an excellent technique for the preparative isolation of biflavones from complex mixtures as it avoids irreversible adsorption onto a solid support.[9][10][11][12]

Q3: How can I improve the resolution of closely eluting biflavone isomers?

A3: Improving the resolution of biflavone isomers often requires a multi-parameter optimization approach:

  • Optimize the Mobile Phase: Adjusting the organic modifier (acetonitrile generally provides better selectivity than methanol (B129727) for flavonoids), pH, and buffer concentration can significantly impact selectivity.[13][14] For ionizable biflavones, controlling the pH is crucial.[13]

  • Adjust the Gradient Elution Program: A shallower gradient can increase the separation time between closely eluting peaks.[15][16][17]

  • Select an Appropriate Stationary Phase: C18 columns are widely used, but for challenging separations, consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases.[18]

  • Lower the Flow Rate: Reducing the flow rate can enhance separation efficiency, although it will increase the analysis time.[4]

  • Decrease the Column Temperature: Lower temperatures can increase retention and improve resolution, but be mindful of increased backpressure.[4]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the chromatographic separation of biflavones.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

Cause Solution
Secondary Interactions with Silanols Lower the mobile phase pH to suppress silanol (B1196071) ionization (pH 2.5-3.5 is often effective for silica-based columns).[3] Use a highly end-capped column or a column with a polar-embedded stationary phase to shield residual silanols.[1]
Column Overload Reduce the injection volume or dilute the sample.[2]
Inappropriate Injection Solvent Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[2]
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[1]
Co-eluting Interference Use a more selective detector (e.g., MS/MS) or adjust the detection wavelength. Improve sample clean-up using Solid Phase Extraction (SPE).[3]
Problem 2: Inconsistent Retention Times

Possible Causes and Solutions:

Cause Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient elution. A general rule is to flush with 10-20 column volumes.
Mobile Phase Composition Varies Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase thoroughly to prevent bubble formation in the pump.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature.[4]
Pump Malfunction Check for leaks in the pump and ensure check valves are functioning correctly. A fluctuating backpressure is often an indicator of pump issues.
Changes in Mobile Phase pH Use a buffer to maintain a stable pH, especially when separating ionizable compounds.[13] Ensure the buffer concentration is adequate (typically 10-50 mM).[13]
Problem 3: Poor Resolution or Co-elution of Biflavones

Possible Causes and Solutions:

Cause Solution
Suboptimal Mobile Phase Systematically vary the organic modifier (e.g., switch from methanol to acetonitrile), and adjust the mobile phase pH and buffer strength.[14]
Inefficient Gradient Program Decrease the slope of the gradient in the region where the biflavones elute to provide more time for separation.[15][17]
Inappropriate Stationary Phase Select a column with a different selectivity (e.g., PFP, phenyl-hexyl) or a smaller particle size for higher efficiency.[4]
High Flow Rate Reduce the flow rate to allow for better mass transfer and improved separation.[4]
Column Deterioration Replace the column if it has lost its efficiency. Use a guard column to protect the analytical column from contaminants.

Experimental Protocols

Protocol 1: UPLC-PDA-TOF/MS for Biflavone Profiling in Ginkgo biloba

This method is suitable for the rapid qualitative analysis and identification of biflavones in plant extracts.

Parameter Condition
Column C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8]
Gradient Program 10% to 26% B (0-40 min), 26% to 65% B (40-70 min), 65% to 100% B (70-100 min), hold at 100% B for 5 min[8]
Flow Rate 0.3 mL/min
Column Temperature 25 °C[8]
Injection Volume 2-5 µL
Detection PDA (270, 330, 350 nm) and TOF/MS in negative ion mode[8]
Protocol 2: Preparative Isolation of Agathisflavone using Counter-Current Chromatography (CCC)

This protocol is designed for the isolation of specific biflavones from a crude plant extract.

Parameter Condition
CCC Instrument High-Speed Counter-Current Chromatography (HSCCC) system
Solvent System Chloroform:Methanol:Water (4:3.5:2, v/v/v)[9]
Mode of Operation Descending mode (lower phase as mobile phase)[9]
Rotational Speed 800-850 rpm[9]
Mobile Phase Flow Rate 5 mL/min[9]
Sample Preparation Dissolve the crude extract in a 1:1 mixture of the upper and lower phases of the solvent system.[9]
Fraction Collection Collect fractions based on UV detection and analyze by HPLC for purity.

Data Presentation

Table 1: Example HPLC Retention Times for Biflavones from Selaginella doederleinii

Peak No. Compound Retention Time (min) [M-H]⁻ (m/z)
1Amentoflavone25.8537
9Hinokiflavone33.6537

(Data derived from qualitative analysis described in the literature.[19])

Table 2: Counter-Current Chromatography Solvent System Selection Guide for Flavonoids

Flavonoid Type Recommended Starting Solvent System Notes
Free (Aglycone) Biflavones Hexane-Ethyl Acetate-Methanol-Water[10]The polarity can be adjusted by varying the ratios of the solvents.
Glycosylated Biflavones Ethyl Acetate-Butanol-Water[10]The addition of butanol helps to dissolve more polar glycosides.

Visualized Workflows and Logic

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sp1 Crude Plant Extract sp2 Liquid-Liquid Extraction or SPE sp1->sp2 Initial Fractionation sp3 Final Sample for Injection sp2->sp3 Purification & Concentration ca1 HPLC/UPLC System sp3->ca1 Injection ca2 Column Selection (e.g., C18) ca1->ca2 ca3 Mobile Phase & Gradient Optimization ca2->ca3 ca4 Detection (PDA, MS) ca3->ca4 dp1 Peak Integration & Identification ca4->dp1 Raw Data dp2 Quantification dp1->dp2 dp3 Reporting dp2->dp3

Caption: General experimental workflow for the chromatographic analysis of biflavones.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues start Chromatographic Problem Identified ps1 Peak Tailing? start->ps1 ps2 Check for secondary interactions (lower pH, use end-capped column) ps1->ps2 Yes rt1 Inconsistent Retention? ps1->rt1 No ps3 Reduce sample concentration ps2->ps3 end Problem Resolved ps3->end rt2 Ensure proper column equilibration rt1->rt2 Yes res1 Poor Resolution? rt1->res1 No rt3 Check mobile phase preparation & temperature rt2->rt3 rt3->end res2 Optimize gradient (make shallower) res1->res2 Yes res1->end No res3 Try a different column selectivity res2->res3 res3->end

Caption: A logical workflow for troubleshooting common chromatographic problems.

References

Navigating the Nuances of Flavonoid Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Resource for the Handling and Storage of Flavonoids

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of flavonoids?

A1: The stability of flavonoids is influenced by several factors, including:

  • pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral or basic solutions.[1]

  • Temperature: Higher temperatures can accelerate the degradation of flavonoids.[2]

  • Light: Exposure to UV light can cause significant degradation.[1]

  • Oxygen: Oxidative degradation can occur, particularly for flavonoids with multiple hydroxyl groups.

  • Enzymatic Activity: The presence of enzymes, such as those in biological matrices, can lead to metabolic degradation.[3]

Q2: What are the recommended general storage conditions for flavonoid compounds?

A2: To maximize stability, flavonoids should be stored under the following conditions:

  • Temperature: For long-term storage, temperatures of -20°C are recommended.[4] For short-term storage, 4°C is acceptable.

  • Light: Protect from light by storing in amber vials or in the dark.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially for solutions.

  • Form: Solid, crystalline forms are generally more stable than solutions.

Q3: How should I prepare stock solutions of flavonoids?

A3: It is advisable to prepare concentrated stock solutions in a suitable organic solvent, such as DMSO or ethanol, and store them at -20°C or -80°C. For aqueous solutions, use a buffer with a slightly acidic pH (e.g., pH 4-6) to improve stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of compound activity or concentration over time. Degradation due to improper storage.Verify storage conditions (temperature, light exposure). Prepare fresh stock solutions. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products.Review the pH and temperature of the mobile phase and sample solvent. Consider that methylation of hydroxyl groups can increase metabolic stability.[5][6]
Color change of the solution. Oxidation or pH-dependent structural changes.Prepare fresh solutions. If the experiment allows, add an antioxidant. Ensure the pH of the solution is within the stable range for the compound.
Inconsistent experimental results. Compound instability under experimental conditions.Perform stability tests of the flavonoid under your specific experimental conditions (e.g., in cell culture media at 37°C). Consider that flavonoids can be metabolized by enzymes in biological systems.[3]

Quantitative Data Summary

Table 1: Effect of Storage Temperature on Flavonoid Stability (General)

TemperatureExpected StabilityNotes
-80°CHighRecommended for long-term storage of stock solutions.
-20°CGoodSuitable for long-term storage of solid compounds and stock solutions.[4]
4°CModerateAcceptable for short-term storage (days to weeks).[2]
Room Temperature (20-25°C)LowSignificant degradation can occur, especially in solution.[2]
35-45°CVery LowRapid degradation is expected.[2][4]

Table 2: pH Stability of Hydrolysable Tannins (as a proxy for polyphenols)

pHRemaining Compound (%) after 24hStability
2.091.88%Stable[1]
4.0More stable than at higher pHModerately Stable[1]
6.0Less stable than in acidic conditionsUnstable[1]
7.0Less stable than in acidic conditionsUnstable[1]
8.0Less stable than in acidic conditionsUnstable[1]
10.0~0% (TGII), 20% (PGG) after 3hVery Unstable[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Flavonoid Analysis

This protocol is a general guideline and should be optimized for the specific flavonoid of interest.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous solvent (A) and an organic solvent (B) is typical.

    • Solvent A: Water with an acidic modifier (e.g., 0.1-0.2% formic acid or acetic acid) to improve peak shape and stability.

    • Solvent B: Acetonitrile or methanol.

  • Gradient: A typical gradient might be from 5-10% B to 90-95% B over 20-30 minutes.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the flavonoid (typically between 250-380 nm).

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[7]

Visualizing Flavonoid Degradation and Experimental Workflow

Diagram 1: General Flavonoid Degradation Pathway

flavonoid_degradation Flavonoid Flavonoid Reduction Reduction of C-ring Flavonoid->Reduction Bacterial Metabolism Chalcone Chalcone Reduction->Chalcone Ring_Fission Ring Fission Phenolic_Acids Phenolic Acids Ring_Fission->Phenolic_Acids Chalcone->Ring_Fission

Caption: General degradation pathway of flavonoids.

Diagram 2: Experimental Workflow for Flavonoid Stability Testing

stability_workflow cluster_prep Sample Preparation cluster_incubation Incubation Under Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., in DMSO) Working_Solutions Prepare Working Solutions in different buffers/media Stock_Solution->Working_Solutions Temperature Different Temperatures (-20°C, 4°C, 25°C, 37°C) pH Different pH (e.g., 2, 4, 7, 10) Light Light vs. Dark Sampling Sample at Time Points HPLC_Analysis HPLC/LC-MS Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis & Degradation Kinetics HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing flavonoid stability.

References

Technical Support Center: Overcoming Low Bioavailability of Taiwanhomoflavone B In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo pharmacokinetic and bioavailability data for Taiwanhomoflavone B (TWHF-B) is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established principles for flavonoids, particularly biflavonoids and C-methylated flavonoids with similar structural characteristics, to provide researchers with a strategic framework for their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies of this compound, focusing on problems related to its low bioavailability.

Issue ID Problem Encountered Potential Cause(s) Suggested Solution(s)
TWHFB-001 Low or undetectable plasma/tissue concentrations of TWHF-B after oral administration. 1. Poor Aqueous Solubility: TWHF-B, like many biflavonoids, is likely a highly lipophilic molecule with low water solubility, limiting its dissolution in the gastrointestinal (GI) tract.[1] 2. Extensive First-Pass Metabolism: Flavonoids are often subject to significant metabolism in the intestines and liver (e.g., glucuronidation, sulfation) before reaching systemic circulation.[2][3] 3. Low Intestinal Permeability: The large molecular size and structure of biflavonoids may hinder their transport across the intestinal epithelium.1. Enhance Solubility and Dissolution:     a. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[4][5]     b. Formulation Strategies: Utilize amorphous solid dispersions, lipid-based formulations (e.g., SEDDS, SLNs), or complexation with cyclodextrins.[1][4][6] 2. Mitigate First-Pass Metabolism:     a. Lipid-Based Formulations: These can promote lymphatic absorption, partially bypassing the liver.[5]     b. Co-administration with Metabolic Inhibitors: While a useful research tool, this may not be clinically translatable. Use with caution and appropriate ethical approval. 3. Improve Permeability:     a. Permeation Enhancers: Use of certain excipients can transiently increase intestinal permeability, but potential toxicity must be carefully evaluated.
TWHFB-002 High variability in plasma concentrations between individual animals. 1. Inconsistent Dosing: Inaccurate oral gavage technique or variability in the administered volume of a suspension. 2. Physiological Differences: Variations in gastric pH, GI transit time, and metabolic enzyme activity among animals. 3. Food Effects: The presence or absence of food in the GI tract can significantly alter the absorption of lipophilic compounds.1. Standardize Dosing Procedure: Ensure consistent formulation preparation, accurate volume administration based on body weight, and proper gavage technique.[7] 2. Control Experimental Conditions: Use animals of the same age, sex, and strain. Acclimatize animals properly before the experiment. 3. Standardize Feeding State: Administer TWHF-B to either fasted or fed animals consistently across all experimental groups.
TWHFB-003 Rapid clearance and short half-life observed in vivo. 1. Efficient Phase II Metabolism: Rapid conjugation (glucuronidation and sulfation) of hydroxyl groups on the flavonoid structure leads to fast excretion.[2][3] 2. Biliary Excretion: Flavonoid conjugates are often eliminated through the bile.1. Investigate Metabolites: Quantify the major glucuronide and sulfate (B86663) conjugates of TWHF-B in plasma, urine, and bile to understand its metabolic fate.[8] 2. Consider Alternative Delivery Routes: For mechanistic studies, intravenous administration can bypass first-pass metabolism and provide a baseline for absolute bioavailability.[9]
TWHFB-004 Unexpectedly low therapeutic efficacy in vivo despite promising in vitro results. 1. Insufficient Bioavailability: The concentration of active TWHF-B at the target site is below the therapeutically effective level due to the issues mentioned above. 2. Metabolite Activity: The metabolites of TWHF-B may have lower biological activity than the parent compound.[2]1. Optimize Formulation: Implement the bioavailability enhancement strategies outlined in TWHFB-001. 2. Dose Escalation Studies: Carefully conduct dose-response studies to determine the effective dose range in vivo. 3. Evaluate Metabolite Activity: If possible, synthesize or isolate the major metabolites and assess their activity in vitro to understand their contribution to the overall in vivo effect.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the presumed low bioavailability of this compound?

A1: Based on its biflavonoid structure, the primary reasons for the expected low bioavailability of TWHF-B are:

  • Poor Aqueous Solubility: TWHF-B has a large, complex, and likely lipophilic structure (Molecular Formula: C32H24O10), which generally results in low solubility in the aqueous environment of the gastrointestinal tract.[10] This is a common issue for biflavonoids.[1]

  • Extensive First-Pass Metabolism: Like other flavonoids, TWHF-B is likely to be extensively metabolized by Phase II enzymes (UGTs and SULTs) in the intestinal wall and liver.[2][3] This biotransformation into more water-soluble glucuronide and sulfate conjugates facilitates rapid excretion and reduces the amount of the parent compound reaching systemic circulation.[11]

  • High Molecular Weight: With a molecular weight of 568.5 g/mol , passive diffusion across the intestinal epithelium may be limited.

Q2: What formulation strategies are most promising for enhancing the oral bioavailability of TWHF-B?

A2: Several formulation strategies can be employed, with the choice depending on the specific physicochemical properties of TWHF-B (which would need to be determined experimentally). Promising approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing TWHF-B in a hydrophilic polymer matrix can significantly improve its dissolution rate and solubility. A study on biflavonoids from Selaginella doederleinii showed that an ASD with PVP K-30 increased solubility by over 16-fold.[1]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and nanostructured lipid carriers can enhance the solubility and absorption of lipophilic compounds like TWHF-B.[4][5]

  • Nanocrystals: Reducing the particle size to the nanometer range increases the surface-area-to-volume ratio, leading to a faster dissolution rate.[12]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with flavonoid molecules, enhancing their aqueous solubility.[6]

Q3: Should I be measuring TWHF-B or its metabolites in my pharmacokinetic studies?

A3: It is crucial to measure both the parent TWHF-B and its major metabolites (primarily glucuronide and sulfate conjugates). Flavonoids are often extensively metabolized, and the parent compound may be present at very low or undetectable levels in plasma.[13] The major circulating forms are typically the conjugated metabolites.[8] Understanding the metabolic profile is essential for a complete pharmacokinetic assessment and to investigate whether the metabolites contribute to the biological activity.

Q4: How does C-methylation, as seen in this compound, affect its bioavailability?

A4: Methylation of hydroxyl groups on a flavonoid scaffold can significantly impact its pharmacokinetic profile. O-methylation has been shown to:

  • Increase Metabolic Stability: By blocking the sites for glucuronidation and sulfation, methylation can protect the flavonoid from extensive first-pass metabolism.[14][15]

  • Enhance Intestinal Absorption: Increased lipophilicity due to methylation can improve membrane transport and absorption.[16] While TWHF-B is a C-methylated biflavone, it also possesses several free hydroxyl groups that are susceptible to conjugation. Therefore, while the methyl group may influence its properties, extensive metabolism at other positions is still likely.

Q5: What initial in vitro tests should I perform to guide my in vivo formulation development for TWHF-B?

A5: Before proceeding to in vivo studies, the following in vitro characterization is highly recommended:

  • Aqueous Solubility Determination: Measure the solubility of TWHF-B in simulated gastric and intestinal fluids (SGF and SIF).

  • LogP/LogD Measurement: Determine the lipophilicity of the compound, which influences its solubility and permeability.

  • Caco-2 Permeability Assay: This assay provides an indication of intestinal permeability and can help identify if the compound is a substrate for efflux transporters.

  • Metabolic Stability in Liver and Intestinal Microsomes: Incubating TWHF-B with liver and intestinal microsomes will provide insights into its susceptibility to first-pass metabolism.[8]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource/Note
Molecular Formula C32H24O10[10]
Molecular Weight 568.5 g/mol Calculated from formula
Appearance Solid (assumed)-
Aqueous Solubility Data not availableExpected to be low based on structure
LogP Data not availableExpected to be high, indicating lipophilicity
pKa Data not availablePhenolic hydroxyl groups will confer acidic properties
Table 2: Comparison of Potential Bioavailability Enhancement Strategies for TWHF-B
StrategyPrinciplePotential AdvantagesPotential Challenges
Amorphous Solid Dispersion Increases dissolution rate by presenting the drug in a high-energy amorphous state within a hydrophilic carrier.[1]Significant increase in solubility and dissolution; established manufacturing techniques (spray drying, hot-melt extrusion).Potential for physical instability (recrystallization) during storage; requires careful polymer selection.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid/surfactant mixture that forms a fine emulsion in the GI tract, enhancing solubilization and absorption.[5]Can enhance lymphatic transport, bypassing first-pass metabolism; suitable for highly lipophilic compounds.Potential for GI side effects with high surfactant concentrations; complex formulation development.
Nanocrystals Increases surface area by reducing particle size to the sub-micron range, leading to faster dissolution.[12]High drug loading; applicable to a wide range of poorly soluble drugs.Requires specialized equipment for production (e.g., high-pressure homogenization); potential for particle aggregation.
Chemical Modification (e.g., Methylation) Capping free hydroxyl groups with methyl groups to block sites of conjugation and increase lipophilicity.[14][15]Can dramatically improve metabolic stability and membrane permeability.Requires synthetic chemistry expertise; the modified compound is a new chemical entity requiring separate toxicological evaluation.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of a TWHF-B Formulation in Rats

Objective: To determine the plasma concentration-time profile of TWHF-B and its major metabolites after oral administration of a formulated vehicle.

Materials:

  • This compound

  • Formulation vehicle (e.g., solid dispersion in an aqueous suspension with 0.5% methylcellulose)

  • Sprague-Dawley or Wistar rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare the TWHF-B formulation to the desired concentration (e.g., 10 mg/mL). Ensure it is a homogenous suspension.

  • Dosing: Weigh each rat and administer the formulation accurately via oral gavage at a dose of 50 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[7]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: a. Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of TWHF-B and its expected metabolites in plasma. b. Prepare plasma samples for analysis, typically involving protein precipitation or liquid-liquid extraction.[7] c. Analyze the samples and calculate the concentrations using a standard curve.

  • Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

Visualizations

Signaling Pathways & Experimental Workflows

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & PK Formulation TWHF-B Formulation (e.g., Solid Dispersion, SEDDS) Characterization In Vitro Characterization (Solubility, Dissolution) Formulation->Characterization Dosing Oral Administration to Rats Characterization->Dosing Optimized Formulation Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma LCMS LC-MS/MS Analysis (Parent + Metabolites) Plasma->LCMS Plasma Samples PK Pharmacokinetic Analysis (Cmax, AUC, t1/2) LCMS->PK Bioavailability Bioavailability Assessment PK->Bioavailability

Caption: Workflow for assessing the in vivo bioavailability of a formulated TWHF-B.

troubleshooting_workflow cluster_formulation Formulation & Physicochemical Issues cluster_metabolism Metabolic Issues start Low in vivo Efficacy or Plasma Concentration check_pk Pharmacokinetic Data Available? start->check_pk solubility Poor Solubility / Dissolution check_pk->solubility No metabolism Extensive First-Pass Metabolism check_pk->metabolism Yes formulation_strategy Implement Enhancement Strategy: - Nanosizing - Solid Dispersion - Lipid Formulation solubility->formulation_strategy permeability Low Permeability permeability->formulation_strategy formulation_strategy->start Re-evaluate in vivo metabolite_id Identify & Quantify Metabolites metabolism->metabolite_id metabolite_id->permeability If parent drug has low exposure

Caption: Troubleshooting logic for low bioavailability of TWHF-B.

potential_metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion TWHFB This compound (in GI Tract / Liver) Glucuronidation Glucuronidation (via UGTs) TWHFB->Glucuronidation Sulfation Sulfation (via SULTs) TWHFB->Sulfation Methylation O-Methylation (via COMT) TWHFB->Methylation Glucuronide TWHF-B-Glucuronide Glucuronidation->Glucuronide Sulfate TWHF-B-Sulfate Sulfation->Sulfate Methylated Methylated TWHF-B Methylation->Methylated Bile Biliary Excretion Glucuronide->Bile Urine Renal Excretion Glucuronide->Urine Sulfate->Urine Methylated->Urine

Caption: Potential metabolic pathways for this compound in vivo.

References

Technical Support Center: Formulation Strategies for Taiwanhomoflavone B Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation and delivery of Taiwanhomoflavone B (TWHF-B). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges. As a biflavonoid derived from Selaginella doederleinii, TWHF-B presents formulation hurdles common to this class of compounds, primarily related to its poor aqueous solubility and low oral bioavailability.

This guide will provide detailed information on nanoformulation strategies, experimental protocols, and answers to frequently asked questions to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound?

A1: The primary challenges in formulating this compound (TWHF-B) stem from its physicochemical properties, which are characteristic of many biflavonoids. These include:

  • Poor Aqueous Solubility: TWHF-B is a lipophilic molecule with low solubility in water, which limits its dissolution in physiological fluids and subsequent absorption.[1]

  • Low Oral Bioavailability: Consequently, its poor solubility and potential for first-pass metabolism contribute to low bioavailability when administered orally.[1]

  • Structural Instability: Flavonoids can be susceptible to degradation in the gastrointestinal tract and during storage, affecting their therapeutic efficacy.

Q2: Which formulation strategies are most promising for enhancing the delivery of TWHF-B?

A2: Nanoformulation strategies are highly promising for overcoming the delivery challenges of TWHF-B. These approaches can improve solubility, protect the molecule from degradation, and enhance its absorption. Key strategies include:

  • Liposomes and Proliposomes: These lipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs. Proliposomes are dry, free-flowing powders that form liposomal suspensions upon hydration, offering improved stability for storage.[1][2][3]

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, which are well-tolerated and can enhance the oral bioavailability of lipophilic drugs.[4][5]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a hydrophilic polymer matrix at the molecular level, which can significantly improve the dissolution rate and solubility of poorly soluble compounds.[6]

Q3: How can I improve the encapsulation efficiency of TWHF-B in my nanoformulation?

A3: Optimizing the encapsulation efficiency (EE) is crucial for a successful formulation. Consider the following factors:

  • Lipid Composition: For liposomes and SLNs, the choice of lipids and their ratio to the drug is critical. Experiment with different phospholipids (B1166683) and cholesterol ratios.

  • Drug-Lipid Interaction: The affinity of TWHF-B for the lipid matrix will influence EE. Understanding the molecular interactions can guide the selection of appropriate excipients.

  • Method of Preparation: The manufacturing process significantly impacts EE. For instance, in liposome (B1194612) preparation, thin-film hydration followed by sonication or extrusion can be optimized.

  • Use of Bile Salts: Incorporating bile salts like sodium deoxycholate can improve the EE of lipophilic compounds in liposomal formulations.

Q4: What are the critical quality attributes to assess for a TWHF-B nanoformulation?

A4: The following parameters are essential for characterizing your TWHF-B nanoformulation:

  • Particle Size and Polydispersity Index (PDI): These affect the stability, in vivo fate, and absorption of the nanoparticles.

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a key predictor of colloidal stability.

  • Encapsulation Efficiency (EE) and Drug Loading (DL): These quantify the amount of drug successfully incorporated into the nanocarrier.

  • In Vitro Drug Release Profile: This assesses the rate and mechanism of TWHF-B release from the formulation under physiological conditions.

  • Stability: The formulation should be stable under defined storage conditions in terms of particle size, EE, and drug integrity.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (%) - Inappropriate lipid composition or drug-to-lipid ratio.- Suboptimal preparation method (e.g., inefficient hydration, sonication).- Poor affinity of TWHF-B for the lipid matrix.- Screen different lipids (e.g., soy phosphatidylcholine, cholesterol) and optimize their ratios.- Refine the preparation method: ensure complete solvent evaporation, optimize hydration time and temperature, and adjust sonication parameters (time, power).- Consider adding a charge-inducing agent or a bile salt to the formulation.
Large Particle Size or High PDI - Aggregation of nanoparticles.- Inefficient size reduction method.- Inappropriate surfactant/stabilizer concentration.- Optimize sonication or homogenization parameters (increase time/power).- Use extrusion through polycarbonate membranes of defined pore sizes for liposomes.- Adjust the concentration of the surfactant or stabilizer used in the formulation.
Formulation Instability (e.g., aggregation, drug leakage) - Low zeta potential leading to particle aggregation.- Inappropriate storage conditions (temperature, light).- Degradation of lipids or the encapsulated drug.- Modify the surface charge by incorporating charged lipids or surfactants to increase the absolute value of the zeta potential.- Store the formulation at an appropriate temperature (e.g., 4°C) and protect from light.- Lyophilize the formulation with a suitable cryoprotectant (e.g., isomalto-oligosaccharides) to improve long-term stability.[2][7]
Burst Release of TWHF-B in Vitro - High concentration of drug adsorbed on the nanoparticle surface.- High porosity or permeability of the nanocarrier matrix.- Wash the nanoparticle suspension to remove unencapsulated and surface-adsorbed drug.- Modify the lipid composition to create a more rigid matrix (e.g., by increasing the cholesterol content in liposomes).
Poor In Vivo Bioavailability Despite Good In Vitro Results - Rapid clearance by the reticuloendothelial system (RES).- Instability of the formulation in the gastrointestinal tract.- Inefficient transport across the intestinal epithelium.- Surface modification with polyethylene (B3416737) glycol (PEG) to create "stealth" nanoparticles that can evade RES uptake.- Incorporate mucoadhesive polymers to increase residence time in the intestine.- Include permeation enhancers in the formulation.

Data Presentation: Formulation Parameters for Biflavonoids from S. doederleinii

Disclaimer: The following data is based on studies of the total biflavonoid extract from Selaginella doederleinii (TBESD) and may serve as a starting point for the formulation of this compound. Optimization for the pure compound is recommended.

Table 1: Optimized Proliposome Formulation for TBESD

ParameterOptimized Value
Soy Phospholipid to Cholesterol Ratio4:1 (w/w)
Drug to Lipid Ratio1:5 (w/w)
Isomalto-oligosaccharides to Lipid Ratio2:1 (w/w)
Sodium Deoxycholate to Lipid Ratio1:20 (w/w)

Table 2: Physicochemical Characterization of TBESD-Loaded Liposomes

PropertyValue
Average Particle Size~150 nm
Polydispersity Index (PDI)< 0.3
Zeta Potential~ -30 mV
Encapsulation Efficiency (for major biflavonoids)> 85%

Table 3: Pharmacokinetic Parameters of Major Biflavonoids in TBESD After Oral Administration in Rats (Proliposome vs. Raw Extract)

BiflavonoidFormulationCmax (ng/mL)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
AmentoflavoneRaw Extract150.2 ± 35.81250.6 ± 289.4100
Proliposome850.4 ± 198.78375.2 ± 1567.3669
RobustaflavoneRaw Extract85.6 ± 20.1789.3 ± 154.9100
Proliposome412.8 ± 98.54125.7 ± 890.1523
2'',3''-dihydro-3',3'''-biapigeninRaw Extract55.3 ± 15.6510.9 ± 112.7100
Proliposome389.1 ± 88.23887.9 ± 765.4761
3',3'''-binaringeninRaw Extract40.1 ± 11.9355.7 ± 89.2100
Proliposome321.5 ± 75.43397.4 ± 688.1955
DelicaflavoneRaw Extract25.8 ± 8.9245.3 ± 65.4100
Proliposome110.2 ± 28.7468.5 ± 102.3191

(Data adapted from a study on proliposomal delivery of total biflavonoids extract from Selaginella doederleinii)[3]

Experimental Protocols

Protocol 1: Preparation of TWHF-B Loaded Proliposomes by Thin-Film Dispersion-Sonication

Materials:

  • This compound (TWHF-B)

  • Soy phosphatidylcholine (SPC)

  • Cholesterol (CHOL)

  • Sodium deoxycholate

  • Isomalto-oligosaccharides (IMOs)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate buffered saline (PBS, pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve TWHF-B, SPC, CHOL, and sodium deoxycholate in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with a PBS solution containing IMOs by rotating the flask at 40°C for 1 hour.

    • The resulting suspension contains multilamellar vesicles (MLVs).

  • Size Reduction:

    • Sonicate the MLV suspension using a probe sonicator in an ice bath to form small unilamellar vesicles (SUVs).

  • Proliposome Formation:

    • Lyophilize the liposomal suspension to obtain a dry, free-flowing proliposome powder.

    • Store the proliposomes in a desiccator at 4°C.

Protocol 2: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

Procedure:

  • Separation of Free Drug:

    • Take a known amount of the liposomal suspension and centrifuge it at high speed (e.g., 15,000 rpm for 30 minutes at 4°C).

    • Alternatively, use mini-columns packed with Sephadex G-50 to separate the liposomes from the unencapsulated TWHF-B.

  • Quantification of Unencapsulated Drug:

    • Measure the concentration of TWHF-B in the supernatant or the eluate from the column using a validated analytical method such as HPLC-UV. This represents the amount of free drug.

  • Quantification of Total Drug:

    • Take the same initial amount of the liposomal suspension and disrupt the liposomes by adding a suitable solvent (e.g., methanol or Triton X-100).

    • Measure the total concentration of TWHF-B in the disrupted suspension.

  • Calculation:

    • Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%DL): %DL = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

Protocol 3: In Vitro Drug Release Study

Procedure:

  • Setup:

    • Use a dialysis bag method. Place a known amount of the TWHF-B nanoformulation into a dialysis bag (with an appropriate molecular weight cut-off).

    • Immerse the sealed dialysis bag in a release medium (e.g., PBS pH 7.4 containing a small percentage of a surfactant like Tween 80 to ensure sink conditions) maintained at 37°C with constant stirring.

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.

  • Analysis:

    • Analyze the concentration of TWHF-B in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time.

    • Fit the release data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[8][9][10][11][12]

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation twhfb TWHF-B formulation Nanoformulation (e.g., Liposomes, SLNs) twhfb->formulation lipids Lipids/Polymers lipids->formulation size_pdi Particle Size & PDI formulation->size_pdi Analyze zeta Zeta Potential formulation->zeta Analyze ee_dl EE & DL formulation->ee_dl Analyze morphology Morphology (TEM/SEM) formulation->morphology Analyze release In Vitro Release formulation->release Test stability Stability Studies formulation->stability Test invivo In Vivo Studies (Pharmacokinetics, Efficacy) release->invivo Proceed if optimal stability->invivo Proceed if stable

Caption: Experimental workflow for the development and evaluation of this compound nanoformulations.

Signaling Pathways Modulated by Flavonoids

Biflavonoids, including potentially TWHF-B, have been shown to exert their anticancer effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Flavonoids can inhibit this pathway at various points, leading to apoptosis of cancer cells.

PI3K_Akt_Pathway rtk Growth Factor Receptor (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 P pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt P bad Bad akt->bad P survival Cell Survival & Proliferation akt->survival twhfb TWHF-B (Flavonoids) twhfb->pi3k Inhibition twhfb->akt Inhibition apoptosis Apoptosis bad->apoptosis

Caption: Inhibition of the PI3K/Akt survival pathway by flavonoids.

IKK/NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, which is closely linked to cancer development. Flavonoids can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-survival genes.

NFkB_Pathway stimuli Pro-inflammatory Stimuli (e.g., TNF-α) ikk IKK Complex stimuli->ikk ikb IκB ikk->ikb P nfkb NF-κB (p50/p65) ikb_nfkb IκB-NF-κB Complex nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammation, Survival) nucleus->transcription Induces twhfb TWHF-B (Flavonoids) twhfb->ikk Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway by flavonoids.

References

Technical Support Center: Preventing Precipitation of Taiwanhomoflavone B in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Taiwanhomoflavone B in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in cell culture media?

This compound is a flavonoid, a class of polyphenolic compounds known for their diverse biological activities. Like many flavonoids, this compound has a hydrophobic chemical structure, leading to poor water solubility.[1][2] This inherent property is the primary reason for its precipitation when introduced into the aqueous environment of cell culture media. Factors within the media, such as pH, temperature, and interactions with salts and proteins, can further contribute to this issue.

Q2: I'm observing a precipitate after adding this compound to my cell culture medium. What could be the cause?

Precipitation of this compound is a common challenge that typically arises when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous cell culture medium.[3][4] The primary cause is exceeding the compound's solubility limit in the final solution. Other contributing factors can include:

  • "Salting out": High concentrations of salts in the medium can reduce the solubility of hydrophobic compounds.

  • Temperature shock: Adding a room temperature or cold stock solution to warm media can decrease solubility.[5]

  • Poor mixing: Inadequate or slow mixing can lead to localized high concentrations of the compound, causing it to precipitate before it can disperse.[5]

  • Interaction with media components: this compound may interact with proteins or other components in the serum or basal medium, leading to the formation of insoluble complexes.

Q3: What is the recommended solvent for preparing a this compound stock solution?

For initial solubilization, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used for flavonoids.[3][4] It is crucial to prepare a high-concentration stock solution and then dilute it into the cell culture medium. This approach minimizes the final concentration of the organic solvent, which can be toxic to cells. The final DMSO concentration in the culture medium should ideally be kept below 0.1% to avoid off-target effects, though some cell lines can tolerate up to 0.5%.[4]

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

Before beginning your main experiment, it is highly recommended to perform a solubility test to determine the empirical solubility limit of this compound in your specific cell culture medium. This will help you identify the highest concentration you can use without precipitation. A detailed protocol for a solubility assay is provided in the "Experimental Protocols" section.[5]

Q5: Are there any advanced techniques to improve the solubility of this compound?

Yes, for particularly challenging cases, several advanced formulation strategies can be employed:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[6][7] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[8][9]

  • Co-solvents and Surfactants: The use of co-solvents like polyethylene (B3416737) glycol (PEG) or non-ionic surfactants such as Polysorbate 20 (Tween® 20) or Pluronic® F-68 can help to keep hydrophobic compounds in solution.[4][10]

  • Lipid-based Formulations: For in vivo studies, and in some in vitro applications, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be used to solubilize lipophilic drugs.[11]

It is essential to perform toxicity assays for any solubilizing agent to determine a non-toxic working concentration for your specific cell line.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Problem Potential Cause Troubleshooting Steps
Precipitation upon adding stock solution to media Poor mixing technique 1. Pre-warm the cell culture medium to 37°C before adding the compound. 2. Add the stock solution dropwise to the medium while gently vortexing or swirling the tube. 3. Avoid adding the stock solution directly to the cell culture plate; instead, prepare the final working solution in a separate tube and then add it to the cells.
Temperature shock 1. Ensure both the stock solution and the cell culture medium are at the same temperature before mixing. Pre-warming the medium is highly recommended.[5]
Final concentration is too high 1. Perform a solubility test to determine the maximum soluble concentration (see Experimental Protocols). 2. If a higher concentration is needed, consider using a solubilizing agent like cyclodextrin.[6][7]
Precipitation observed after incubation Compound instability over time 1. Check for precipitation at different time points (e.g., 1, 6, 24, 48 hours). 2. If precipitation occurs over time, consider refreshing the medium with a freshly prepared solution of this compound at regular intervals.
Interaction with serum proteins 1. Try reducing the serum concentration in your medium, if your cell line allows. 2. Perform the experiment in a serum-free medium, if applicable.
pH shift in the medium 1. Monitor the pH of your cell culture medium during the experiment. Phenol red in the medium can give a visual indication of pH changes.
Inconsistent results between experiments Variable stock solution preparation 1. Ensure the stock solution is fully dissolved before each use. Gentle warming or sonication may be necessary. 2. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Inconsistent dilution procedure 1. Standardize your dilution protocol. Using a multi-step dilution process can be beneficial (see Experimental Protocols).[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculation: Determine the mass of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Weighing: Carefully weigh the this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the calculated volume of DMSO to the tube.

  • Solubilization: Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.

  • Sterilization: While not always necessary due to the nature of DMSO, for long-term storage and sensitive applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Intermediate Dilution (Recommended): To minimize precipitation, perform an intermediate dilution step. For example, to prepare a 10 µM working solution from a 10 mM stock:

    • First, dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM intermediate solution.

    • Then, dilute the 100 µM intermediate solution 1:10 in pre-warmed medium to achieve the final 10 µM concentration.

  • Direct Dilution (for lower concentrations):

    • Pre-warm the required volume of cell culture medium to 37°C.

    • While gently vortexing or swirling the medium, add the required volume of the this compound stock solution dropwise.

  • Final Application: Add the final working solution to your cell culture plates.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to a separate culture vessel.

Protocol 3: Solubility Assay in Cell Culture Medium

Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.

Procedure:

  • Prepare a High-Concentration Working Stock: Create a high-concentration working stock of this compound in your cell culture medium (e.g., 100 µM). This may initially show some precipitation.

  • Create Serial Dilutions:

    • Label a series of sterile microcentrifuge tubes.

    • In the first tube, add 1 mL of the high-concentration working stock.

    • In the subsequent tubes, add 0.5 mL of your cell culture medium.

    • Perform a 2-fold serial dilution by transferring 0.5 mL from the first tube to the second, mixing well, then transferring 0.5 mL from the second to the third, and so on.

  • Equilibration and Observation:

    • Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period that mimics your experiment's duration (e.g., 24, 48, or 72 hours).

    • After incubation, visually inspect each tube for any signs of precipitation. A cloudy or hazy appearance or visible particles indicate that the solubility limit has been exceeded.

    • For a more quantitative assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes and inspect for a pellet.

  • Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of this compound in your specific medium under your experimental conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation start Start: Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration check_technique Is the dilution technique optimal? check_concentration->check_technique No solubility_test Perform Solubility Assay check_concentration->solubility_test Yes check_time Does precipitation occur over time? check_technique->check_time Yes optimize_technique Optimize Dilution Technique (pre-warm media, slow addition) check_technique->optimize_technique No refresh_media Refresh Media Periodically check_time->refresh_media Yes end_success Success: No Precipitation check_time->end_success No use_solubilizer Consider Solubilizing Agents (e.g., Cyclodextrin) solubility_test->use_solubilizer optimize_technique->end_success use_solubilizer->end_success refresh_media->end_success

Caption: A flowchart for troubleshooting this compound precipitation.

Signaling_Pathway_Concept Conceptual Pathway of Solubilization cluster_problem The Problem cluster_solution The Solution THFB_hydrophobic This compound (Hydrophobic) Precipitation Precipitation THFB_hydrophobic->Precipitation Poor Solubility Inclusion_Complex Soluble Inclusion Complex THFB_hydrophobic->Inclusion_Complex Aqueous_Media Aqueous Cell Culture Medium Aqueous_Media->Precipitation Soluble_THFB Solubilized this compound in Medium Aqueous_Media->Soluble_THFB Cyclodextrin Cyclodextrin (Solubilizing Agent) Cyclodextrin->Inclusion_Complex Encapsulates Inclusion_Complex->Soluble_THFB Dissolves in

Caption: How cyclodextrins can prevent precipitation.

References

Technical Support Center: Investigating the Effects of Taiwanhomoflavone B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the effects of Taiwanhomoflavone B (THFB). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and drug development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity?

A1: this compound is a C-methylated biflavone isolated from the twigs of Cephalotaxus wilsoniana. It has demonstrated cytotoxic effects against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells.[1]

Q2: What are the expected challenges when working with a novel natural compound like THFB?

A2: Researchers may encounter issues with solubility, determining the optimal concentration and treatment time, and identifying the specific molecular mechanism of action. It is also crucial to rule out non-specific effects or artifacts in cell-based assays.

Q3: What are the essential negative controls for my experiments with THFB?

A3: The most critical negative control is a vehicle control. This is the solvent used to dissolve the THFB (e.g., DMSO) at the same final concentration used in your experimental wells, without the compound. This ensures that the observed effects are due to THFB and not the solvent. An untreated cell population should also be included as a baseline for normal cell health and behavior.

Q4: How do I select an appropriate positive control for my apoptosis assay?

A4: The choice of a positive control depends on your cell line and the specific apoptosis pathway you are investigating. For extrinsic pathway-mediated apoptosis, a suitable positive control could be TRAIL (TNF-related apoptosis-inducing ligand) or an agonistic anti-Fas antibody. For intrinsic pathway induction, staurosporine (B1682477) or etoposide (B1684455) are commonly used.

Q5: My cell viability results are inconsistent. What could be the cause?

A5: Inconsistent cell viability results can stem from several factors, including uneven cell seeding, variations in treatment incubation times, or issues with the viability reagent itself. Ensure your cell suspension is homogenous before seeding and that incubation times are precise. It is also advisable to check for potential interference of THFB with your chosen viability assay (e.g., colorimetric or fluorometric readouts).

Troubleshooting Guides

Problem 1: High Variability in Cell Viability Assay Results
  • Potential Cause 1: Uneven Cell Seeding.

    • Solution: Ensure a single-cell suspension by proper trypsinization and gentle pipetting. After seeding, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to ensure even cell distribution.

  • Potential Cause 2: Edge Effects in Microplates.

    • Solution: Avoid using the outer wells of the microplate for experimental samples as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.

  • Potential Cause 3: THFB Precipitation.

    • Solution: Visually inspect the culture medium for any signs of compound precipitation after adding THFB. If precipitation occurs, consider using a lower concentration or a different solvent system. A solubility test prior to the experiment is recommended.

Problem 2: No Apoptosis Detected After THFB Treatment
  • Potential Cause 1: Suboptimal Concentration or Incubation Time.

    • Solution: Perform a dose-response and time-course experiment. Test a range of THFB concentrations (e.g., from nanomolar to micromolar) and measure apoptosis at different time points (e.g., 12, 24, 48 hours).

  • Potential Cause 2: Insensitive Apoptosis Assay.

    • Solution: Use multiple methods to detect apoptosis. For example, combine Annexin V/PI staining with a caspase activity assay (e.g., Caspase-3/7 cleavage).

  • Potential Cause 3: Cell Line Resistance.

    • Solution: The chosen cell line may be resistant to apoptosis induction by THFB. Consider using a different cell line or investigating other forms of cell death, such as necrosis or autophagy.

Quantitative Data Summary

CompoundCell LineAssay TypeResult (ED50/IC50)Reference
This compoundKB oral epidermoid carcinomaCytotoxicity3.8 µg/mL[1]
This compoundHepa-3B hepatomaCytotoxicity3.5 µg/mL[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the THFB-containing medium. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blotting for Apoptosis-Related Proteins
  • Cell Lysis: After treatment with THFB, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-8, cleaved caspase-3, p-ERK, p-c-JUN, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations

THFB_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start: Cell Culture seed Seed Cells in Plates start->seed treat Treat with this compound (Dose-Response & Time-Course) seed->treat controls Include Vehicle & Untreated Controls seed->controls viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blotting treat->western analyze Analyze Data (IC50, % Apoptosis, Protein Levels) viability->analyze apoptosis->analyze western->analyze conclusion Conclusion analyze->conclusion

Caption: Experimental workflow for investigating this compound effects.

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling THFB This compound (Hypothesized) DeathReceptor Death Receptor (e.g., Fas, TNFR) THFB->DeathReceptor Activates? ERK p-ERK (Upregulation) THFB->ERK cJUN p-c-JUN (Upregulation) THFB->cJUN ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 Apoptosis Apoptosis ERK->Apoptosis cJUN->Apoptosis Casp8 Cleaved Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Casp3 Cleaved Caspase-3 ProCasp3->Casp3 Casp3->Apoptosis

Caption: Hypothesized extrinsic apoptosis pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Taiwanhomoflavone B and Taiwanhomoflavone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two structurally related C-methylated biflavones, Taiwanhomoflavone A and Taiwanhomoflavone B. Both compounds have been isolated from Cephalotaxus wilsoniana and have demonstrated potential as cytotoxic agents against various cancer cell lines. This document summarizes the available experimental data, outlines the likely experimental protocols, and visualizes the workflow for assessing cytotoxicity.

Data Presentation: Cytotoxicity Comparison

The cytotoxic effects of Taiwanhomoflavone A and this compound have been evaluated against several human cancer cell lines. The available data, presented as ED50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below for direct comparison.

CompoundCell LineCancer TypeED50 (µg/mL)
Taiwanhomoflavone A KBNasopharyngeal Carcinoma3.4[1]
COLO-205Colon Carcinoma1.0[1]
Hepa-3BHepatoma2.0[1]
HeLaCervical Carcinoma2.5[1]
This compound KBOral Epidermoid Carcinoma3.8[2]
Hepa-3BHepatoma3.5[2]

Observations:

  • Potency: Based on the available data, Taiwanhomoflavone A generally exhibits greater potency (lower ED50 values) across the tested cell lines compared to this compound.

  • Cell Line Specificity: Taiwanhomoflavone A shows notable activity against colon carcinoma (COLO-205) with an ED50 of 1.0 µg/mL.

  • Direct Comparison: In the two cell lines tested for both compounds (KB and Hepa-3B), Taiwanhomoflavone A demonstrates slightly higher cytotoxicity than this compound.

Experimental Protocols

While the specific, detailed experimental protocols from the original studies are not fully available, the determination of ED50 values for cytotoxicity is typically conducted using a standard colorimetric assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following is a likely protocol based on standard laboratory procedures.

MTT Cytotoxicity Assay Protocol

  • Cell Culture:

    • The human cancer cell lines (e.g., KB, COLO-205, Hepa-3B, HeLa) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Cells are harvested from culture flasks using trypsin-EDTA, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells per well).

    • The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Stock solutions of Taiwanhomoflavone A and this compound are prepared in dimethyl sulfoxide (B87167) (DMSO).

    • A series of dilutions of each compound are prepared in the culture medium.

    • The medium from the seeded wells is replaced with the medium containing various concentrations of the test compounds. Control wells receive medium with DMSO at the same concentration as the treated wells.

  • Incubation:

    • The treated plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Assay:

    • Following incubation, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • The medium is carefully removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the control wells.

    • The ED50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

Currently, there is a lack of specific studies detailing the signaling pathways modulated by Taiwanhomoflavone A and this compound that lead to their cytotoxic effects. Flavonoids, as a broad class of compounds, are known to interact with various cellular signaling pathways implicated in cancer, such as those involving MAPKs, PI3K/Akt, and apoptosis-related proteins. However, direct evidence for the specific mechanisms of action for Taiwanhomoflavone A and B is not yet available in the scientific literature. Further research is required to elucidate the molecular targets and signaling cascades affected by these specific biflavones.

Visualizations

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cancer Cell Lines culture Cell Culture (Appropriate Medium, 37°C, 5% CO2) start->culture seed Seed Cells in 96-well Plates culture->seed prepare_compounds Prepare Serial Dilutions of Taiwanhomoflavone A & B seed->prepare_compounds treat Treat Cells with Compounds seed->treat prepare_compounds->treat incubate_treatment Incubate for 48-72 hours treat->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ed50 Determine ED50 Value plot_curve->determine_ed50 end End: Comparative Cytotoxicity Data determine_ed50->end

Caption: Workflow for determining the cytotoxic effects of Taiwanhomoflavone A and B.

Logical_Relationship Logical Flow of Cytotoxicity Comparison cluster_assay Cytotoxicity Assay cluster_results Results compound_a Taiwanhomoflavone A cell_lines Panel of Cancer Cell Lines (e.g., KB, Hepa-3B, COLO-205) compound_a->cell_lines compound_b This compound compound_b->cell_lines ed50_a ED50 Values for A cell_lines->ed50_a ed50_b ED50 Values for B cell_lines->ed50_b comparison Comparative Analysis of Cytotoxicity ed50_a->comparison ed50_b->comparison

Caption: Logical relationship for comparing the cytotoxicity of the two compounds.

References

A Comparative Analysis of the Biological Activities of Taiwanhomoflavone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Taiwanhomoflavone A and Taiwanhomoflavone B, two C-methylated biflavone isomers isolated from the stem and twigs of Cephalotaxus wilsoniana. This document summarizes the available experimental data on their cytotoxic effects and delves into their distinct mechanisms of action in inducing cancer cell death.

Data Presentation: Cytotoxic Activity

The cytotoxic effects of Taiwanhomoflavone A and this compound have been evaluated against several human cancer cell lines. The available data, presented as ED50 values (the concentration of a drug that is effective in producing 50% of the maximal response), are summarized in the table below for direct comparison.

Cancer Cell LineCell TypeTaiwanhomoflavone A (ED50 in µg/mL)This compound (ED50 in µg/mL)
KBOral Epidermoid Carcinoma3.43.8
Hepa-3BHepatoma2.03.5
COLO-205Colon Carcinoma1.0Not Available
HelaCervix Tumor2.5Not Available

Note: Lower ED50 values indicate higher cytotoxic potency. Data is sourced from the original isolation papers for Taiwanhomoflavone A and this compound.

Unraveling the Apoptotic Mechanisms: Distinct Signaling Pathways

While the cytotoxic potencies of Taiwanhomoflavone A and B against KB and Hepa-3B cell lines appear to be in a similar micromolar range, a study on two isomeric flavones, designated "flavone A" and "flavone B," which are likely Taiwanhomoflavone A and B, reveals that they induce apoptosis through fundamentally different signaling pathways, contingent on the differentiation status of the cancer cells.[1]

Taiwanhomoflavone A (Flavone A) appears to preferentially target more differentiated cancer cells, inducing apoptosis via the intrinsic (mitochondrial) pathway .[1] This is characterized by the inhibition of the activated forms of extracellular signal-regulated kinase (ERK) and pS6, leading to a decrease in the phosphorylation of the pro-apoptotic protein BAD (Bcl-2 associated death promoter).[1]

This compound (Flavone B) , in contrast, shows more potent activity against poorly differentiated cancer cells and triggers apoptosis through the extrinsic (death receptor) pathway .[1] This mechanism involves the upregulation of the phosphorylated forms of ERK and c-JUN at serine 73, bypassing the mitochondrial pathway.[1]

The differential activation of these pathways by two structurally similar isomers highlights the nuanced structure-activity relationships that govern their biological effects and suggests their potential for targeted cancer therapies based on tumor characteristics.

Experimental Protocols

The following are summaries of the experimental protocols used to determine the cytotoxic activity of the Taiwanhomoflavone isomers as described in their respective isolation and mechanism of action studies.

Cytotoxicity Assay (MTT Assay)
  • Cell Lines: Human cancer cell lines including KB (oral epidermoid carcinoma), COLO-205 (colon carcinoma), Hepa-3B (hepatoma), and Hela (cervix tumor) were used.[2][3]

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were then treated with various concentrations of Taiwanhomoflavone A or B for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

    • The plates were incubated to allow the formazan (B1609692) crystals to form in viable cells.

    • The formazan crystals were solubilized with a solvent (e.g., DMSO).

    • The absorbance was measured at a specific wavelength using a microplate reader.

  • Data Analysis: The ED50 values were calculated from the dose-response curves.

Western Blot Analysis for Signaling Pathway Elucidation
  • Cell Lines: Differentiated (e.g., Caco-2 colon carcinoma) and poorly differentiated (e.g., HCT-116 colon carcinoma, MIA PaCa pancreatic cancer) cancer cell lines were utilized.[1]

  • Procedure:

    • Cells were treated with Taiwanhomoflavone A or B at predetermined concentrations.

    • After treatment, whole-cell lysates were prepared.

    • Protein concentrations were determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membranes were blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., total and phosphorylated forms of ERK, pS6, BAD, c-JUN, and AKT).

    • After washing, the membranes were incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the bands was quantified to determine the relative changes in protein expression and phosphorylation levels.[1]

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed apoptotic signaling pathways for Taiwanhomoflavone A and B.

Taiwanhomoflavone_A_Pathway Taiwanhomoflavone A Taiwanhomoflavone A ERK p-ERK Taiwanhomoflavone A->ERK Inhibits pS6 p-S6 Taiwanhomoflavone A->pS6 Inhibits BAD p-BAD ERK->BAD Phosphorylates pS6->BAD Phosphorylates Mitochondria Mitochondria BAD->Mitochondria Inhibits Apoptotic Signal Apoptosis_A Apoptosis Mitochondria->Apoptosis_A Initiates

Caption: Proposed intrinsic apoptotic pathway of Taiwanhomoflavone A.

Taiwanhomoflavone_B_Pathway This compound This compound Death_Receptors Death_Receptors This compound->Death_Receptors Activates ERK_B p-ERK Apoptosis_B Apoptosis ERK_B->Apoptosis_B Promotes cJUN p-c-JUN (Ser73) cJUN->Apoptosis_B Promotes Death_Receptors->ERK_B Activates Death_Receptors->cJUN Activates

Caption: Proposed extrinsic apoptotic pathway of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_pathway Signaling Pathway Analysis Cell Seeding Cell Seeding Treatment Treatment Cell Seeding->Treatment MTT Assay MTT Assay Treatment->MTT Assay Data Analysis (ED50) Data Analysis (ED50) MTT Assay->Data Analysis (ED50) Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Band Quantification Band Quantification Western Blot->Band Quantification

Caption: General experimental workflow for activity assessment.

Other Potential Biological Activities

While the primary reported biological activity for Taiwanhomoflavone isomers is cytotoxicity, flavonoids as a class are known to possess a wide range of pharmacological properties. Further research is warranted to explore if Taiwanhomoflavone A and B exhibit other activities such as:

  • Anti-inflammatory effects: Many flavonoids can modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades.

  • Antiviral properties: Some flavonoids have been shown to inhibit viral replication and entry. A molecular docking study has suggested that Taiwanhomoflavone A has the potential to bind to the RNA-dependent RNA-Polymerase (RdRp) and the Human Angiotensin-Converting Enzyme-2 (hACE-2), indicating a potential, though unproven, antiviral activity.[1]

  • Neuroprotective effects: Certain flavonoids can cross the blood-brain barrier and may offer protection against neurodegenerative diseases.

It is important to note that specific experimental data for these additional activities for Taiwanhomoflavone A and B are not yet available in the public domain. The information above is based on the general properties of the flavonoid class of compounds.

This comparative guide serves as a foundational resource for researchers interested in the therapeutic potential of Taiwanhomoflavone isomers. The distinct mechanisms of action of these closely related molecules underscore the importance of detailed structure-activity relationship studies in the development of novel and targeted therapeutic agents.

References

The Impact of C-Methylation on the Bioactivity of Biflavones: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic addition of a methyl group to the carbon skeleton of biflavones, a class of naturally occurring polyphenolic compounds, has emerged as a compelling avenue in drug discovery. This C-methylation can significantly modulate the pharmacological properties of the parent biflavone, influencing its anticancer, antioxidant, and anti-inflammatory activities. This guide provides a comparative analysis of C-methylated biflavones, presenting available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and workflows to elucidate their structure-activity relationships (SAR).

Comparative Biological Activity of C-Methylated Biflavones

The introduction of a methyl group onto the biflavone scaffold can either enhance or diminish its biological potency, an effect that is highly dependent on the position of the methylation. The following tables summarize the available quantitative data for the anticancer, anti-inflammatory, and antioxidant activities of C-methylated biflavones and their non-methylated counterparts.

Anticancer Activity

C-methylation has been shown to be a critical determinant of the cytotoxic potential of biflavones.

CompoundCell LineAssayIC50/ED50 (µg/mL)Citation
C-Methylated Biflavone
Taiwanhomoflavone-BKB oral epidermoid carcinomaCytotoxicity AssayED50: 3.8[1]
Hepa-3B hepatomaCytotoxicity AssayED50: 3.5[1]
Non-Methylated Biflavone
AmentoflavoneHeLa (cervix), U251 (glioma), MCF-7 (breast)Cytotoxicity AssayIC50: >19.0, >29.8, >39.3

Note: Direct comparative studies between a C-methylated biflavone and its exact non-methylated parent are limited in the reviewed literature. The data presented offers a glimpse into the potency of individual compounds.

Anti-inflammatory Activity

The anti-inflammatory effects of biflavones are significantly influenced by their structural features, including C-methylation and the linkage between the flavonoid monomers.

CompoundAssayTargetIC50 (µM)Citation
Synthetic C-C Biflavonoid (e) PGE2 production inhibition in LPS-treated RAW 264.7 macrophagesCOX-23.7[2]
Natural Biflavonoid
GinkgetinPGE2 production inhibition in LPS-treated RAW 264.7 macrophagesCOX-28.2-20.7[2]
Antioxidant Activity

The radical scavenging capacity of biflavones can be altered by C-methylation, which affects the electron-donating ability of the molecule.

Compound/ExtractAssayIC50Citation
C-Methylated Fisetin (B1672732) Analogue (5'-methyl fisetin) DPPH Radical ScavengingStrongest among tested analogues[3]
Library of 28 Synthetic Biflavonoids DPPH Radical Scavenging0.75 to 1.82 mM of Trolox/mM of sample[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of C-methylated biflavones.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of C-methylated biflavones on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., KB, Hepa-3B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The C-methylated biflavones are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The ED50 or IC50 value (the concentration that causes 50% inhibition of cell growth) is determined from the dose-response curve.

DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant activity of C-methylated biflavones.

Methodology:

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Sample Preparation: The C-methylated biflavones are dissolved in methanol at various concentrations.

  • Reaction Mixture: A specific volume of the sample solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

COX-2 Inhibition Assay

Objective: To assess the anti-inflammatory potential of C-methylated biflavones by measuring their inhibitory effect on COX-2 activity.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.

  • Inhibitor Preparation: The C-methylated biflavones are dissolved in a solvent and diluted to various concentrations.

  • Reaction Mixture: The COX-2 enzyme is pre-incubated with the test compounds for a specific time.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.

  • PGE2 Measurement: The production of prostaglandin (B15479496) E2 (PGE2), a product of the COX-2 reaction, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound.

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of the COX-2 activity) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the structure-activity relationships of C-methylated biflavones.

anticancer_pathway cluster_cell Cancer Cell Biflavone C-Methylated Biflavone Receptor Cell Surface Receptor Biflavone->Receptor Signaling Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt) Receptor->Signaling Transcription Transcription Factors (e.g., NF-κB, AP-1) Signaling->Transcription Nucleus Nucleus Transcription->Nucleus translocation Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis gene expression Proliferation Cell Proliferation (Inhibited) Nucleus->Proliferation gene expression

Caption: Anticancer signaling pathway of C-methylated biflavones.

experimental_workflow cluster_workflow Bioactivity Screening Workflow Compound C-Methylated Biflavone Synthesis & Characterization Anticancer Anticancer Assays (e.g., MTT, Cytotoxicity) Compound->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., COX-2 Inhibition) Compound->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Compound->Antioxidant Data Data Analysis (IC50/ED50 Determination) Anticancer->Data AntiInflammatory->Data Antioxidant->Data SAR SAR Analysis Data->SAR

Caption: General experimental workflow for bioactivity screening.

References

A Comparative Analysis of Taiwanhomoflavone B and Other Flavonoids in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of Taiwanhomoflavone B in comparison to other well-established flavonoids—quercetin, genistein, and kaempferol (B1673270)—reveals distinct mechanisms and varying potencies in the context of cancer therapy. This guide synthesizes available experimental data to offer a comparative perspective for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a flavonoid that has demonstrated notable anticancer properties, exhibits a unique mechanism of action, particularly in poorly differentiated cancer cells. When compared with quercetin, genistein, and kaempferol, it shows differential efficacy and targets distinct cellular pathways. This comparison highlights the importance of flavonoid structural differences in determining their therapeutic potential and specific applications in oncology.

Comparative Efficacy and Cytotoxicity

The inhibitory effects of these flavonoids on cancer cell proliferation, as measured by half-maximal inhibitory concentration (IC50) and effective concentration (EC50), vary across different cancer cell lines. The data presented below is compiled from multiple studies, and it is important to note that experimental conditions such as incubation times may vary, affecting direct comparability.

FlavonoidCell LineIC50/EC50 (µM)Incubation Time
This compound HCT 116 (Colon)74.82Not Specified
MIA PaCa (Pancreatic)33.18Not Specified
Quercetin HCT 116 (Colon)~4048h
MIA PaCa-2 (Pancreatic)73.51 ± 11.22Not Specified
Genistein HCT 116 (Colon)~24.48 - 5048h
MIA PaCa-2 (Pancreatic)20Not Specified
Kaempferol HCT 116 (Colon)14.3548h
MIA PaCa-2 (Pancreatic)79.07Not Specified

Induction of Apoptosis

The ability to induce programmed cell death, or apoptosis, is a key characteristic of an effective anticancer agent. The flavonoids discussed herein demonstrate varied capacities for apoptosis induction.

FlavonoidCell LineConcentration (µM)Apoptosis Rate / Fold IncreaseIncubation Time
This compound HCT 116 (Colon)402.3-fold increase9h
Quercetin HCT 116 (Colon)4013.6% (Total Apoptosis)48h[1]
Genistein HCT 116 (Colon)5033.4% (Total Apoptosis)48h[2]
Kaempferol MIA PaCa-2 (Pancreatic)5021.50 ± 3.195%48h[3]

Mechanisms of Action: A Glimpse into Cellular Signaling

The anticancer effects of these flavonoids are mediated through their interaction with various signaling pathways that regulate cell growth, proliferation, and survival.

This compound

This compound selectively induces apoptosis in poorly differentiated cancer cells, such as HCT 116 and MIA PaCa, through the extrinsic apoptotic pathway . This involves the upregulation of phosphorylated forms of Extracellular signal-Regulated Kinase (ERK) and c-JUN.[4]

TaiwanhomoflavoneB_Pathway This compound This compound ERK ERK This compound->ERK Upregulates c-JUN c-JUN This compound->c-JUN Upregulates Extrinsic Pathway Extrinsic Pathway ERK->Extrinsic Pathway c-JUN->Extrinsic Pathway Apoptosis Apoptosis Extrinsic Pathway->Apoptosis

Signaling pathway of this compound.

Quercetin

Quercetin exerts its anticancer effects through multiple pathways, including the induction of apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases. It has also been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Quercetin_Pathway Quercetin Quercetin PI3K/Akt Pathway PI3K/Akt Pathway Quercetin->PI3K/Akt Pathway Inhibits Bcl-2 family Bcl-2 family Quercetin->Bcl-2 family Modulates Caspases Caspases Bcl-2 family->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Signaling pathway of Quercetin.

Genistein

Genistein is known to inhibit protein tyrosine kinases and topoisomerase II, leading to cell cycle arrest and apoptosis. It also modulates signaling pathways such as PI3K/Akt and MAPK, contributing to its anticancer activity.[5]

Genistein_Pathway Genistein Genistein PTK Protein Tyrosine Kinase Genistein->PTK Inhibits Topo II Topoisomerase II Genistein->Topo II Inhibits PI3K/Akt PI3K/Akt Genistein->PI3K/Akt Modulates MAPK MAPK Genistein->MAPK Modulates Cell Cycle Arrest Cell Cycle Arrest PTK->Cell Cycle Arrest Topo II->Cell Cycle Arrest Apoptosis Apoptosis PI3K/Akt->Apoptosis MAPK->Apoptosis Cell Cycle Arrest->Apoptosis

Signaling pathway of Genistein.

Kaempferol

Kaempferol induces apoptosis and inhibits cell proliferation by targeting various signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. It can also modulate the expression of proteins involved in cell cycle regulation and apoptosis.

Kaempferol_Pathway Kaempferol Kaempferol PI3K/Akt/mTOR PI3K/Akt/mTOR Kaempferol->PI3K/Akt/mTOR Inhibits MAPK MAPK Kaempferol->MAPK Modulates Cell Cycle Regulators Cell Cycle Regulators Kaempferol->Cell Cycle Regulators Modulates Apoptosis Apoptosis PI3K/Akt/mTOR->Apoptosis MAPK->Apoptosis Cell Cycle Regulators->Apoptosis

Signaling pathway of Kaempferol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols frequently cited in the study of these flavonoids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow A Seed cells in 96-well plate B Treat with flavonoids at various concentrations A->B C Incubate for specified time (e.g., 24, 48, 72h) B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan (B1609692) formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Experimental workflow for MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the flavonoid of interest. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow A Treat cells with flavonoids B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Culture cells and treat them with the desired concentration of the flavonoid for a specific time period.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.

Conclusion

This compound emerges as a promising candidate for cancer therapy, particularly for poorly differentiated tumors, due to its distinct mechanism of action involving the ERK/c-JUN pathway. While quercetin, genistein, and kaempferol have been more extensively studied and show broad-spectrum anticancer activities through various signaling pathways, the unique properties of this compound warrant further investigation. Direct comparative studies under standardized conditions are necessary to fully elucidate the relative therapeutic potential of these flavonoids and to guide the development of novel, targeted cancer treatments.

References

A Comparative Analysis of the Cytotoxic Effects of Taiwanhomoflavone B and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, natural flavonoids are increasingly scrutinized for their potential as chemotherapeutic agents. This guide provides a detailed comparison of the cytotoxic properties of two such compounds: Taiwanhomoflavone B and quercetin (B1663063). The following sections present a side-by-side analysis of their efficacy against various cancer cell lines, supported by available experimental data and methodologies.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and quercetin have been evaluated against several human cancer cell lines. The following table summarizes the reported 50% effective concentration (ED50) or 50% inhibitory concentration (IC50) values, providing a quantitative measure of their potency. It is important to note that while ED50 and IC50 are often used interchangeably to denote the concentration at which 50% of the desired effect or inhibition is observed, the specific terminology from the source literature is retained here.

CompoundCell LineCancer TypeIC50/ED50 (µM)Incubation Time (hours)
This compound KBOral Epidermoid Carcinoma6.68Not Specified
Hepa-3BHepatoma6.16Not Specified
Quercetin KBOral Epidermoid Carcinoma71.224
48.548
25.172
HepG2Hepatocellular Carcinoma34.048
SMMC7721Hepatocellular Carcinoma21.048

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols employed in the studies cited for determining the cytotoxicity of this compound and quercetin.

This compound Cytotoxicity Assay

The specific experimental protocol for determining the ED50 values of this compound is not detailed in the available literature. However, a general protocol for assessing the cytotoxicity of biflavonoids, such as this compound, typically involves the following steps:

  • Cell Culture: The cancer cell lines (KB and Hepa-3B) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution, which is then serially diluted to various concentrations with the culture medium.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing different concentrations of this compound.

  • Cytotoxicity Assessment: After a specified incubation period, cell viability is determined using a colorimetric assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The ED50 value is then determined by plotting the cell viability against the compound concentration.

Quercetin Cytotoxicity Assay (MTT Assay)[1]

The cytotoxic effect of quercetin on KB human oral cancer cells was determined using the MTT assay.[1]

  • Cell Culture: KB cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) in a humidified atmosphere of 5% CO2 at 37°C.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well. After 24 hours, the cells were treated with various concentrations of quercetin for 24, 48, and 72 hours.

  • MTT Assay: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader.

  • IC50 Determination: The concentration of quercetin that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curve.

Mechanism of Action & Signaling Pathways

Understanding the molecular mechanisms by which these flavonoids exert their cytotoxic effects is paramount for their development as therapeutic agents.

This compound

The precise signaling pathways involved in the cytotoxic mechanism of this compound have not been extensively elucidated in the currently available scientific literature.

Quercetin

Quercetin has been shown to induce apoptosis in cancer cells through multiple signaling pathways. In KB oral cancer cells, quercetin's cytotoxic effects are mediated by the induction of apoptosis. This is evidenced by nuclear condensation and fragmentation.[1] The apoptotic cascade is initiated through the proteolytic cleavage of procaspase-3, -7, and -9, leading to the activation of these executioner caspases.[1]

Furthermore, in other cancer cell models such as hepatocellular carcinoma, quercetin has been observed to inhibit the AKT/mTOR and activate the MAPK signaling pathways, both of which are critical in regulating cell growth, proliferation, and survival.

Visualizations

To better illustrate the processes described, the following diagrams have been generated.

Experimental_Workflow cluster_setup Cell Preparation & Treatment cluster_assay Cytotoxicity Assessment (MTT Assay) cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plates treatment Treat cells with This compound or Quercetin (various concentrations) start->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt inc_formazan Incubate to allow formazan crystal formation add_mtt->inc_formazan dissolve Dissolve formazan crystals (e.g., with DMSO) inc_formazan->dissolve read_abs Measure Absorbance (e.g., at 540 nm) dissolve->read_abs calc_viability Calculate Cell Viability (%) read_abs->calc_viability det_ic50 Determine IC50/ED50 calc_viability->det_ic50

Caption: Experimental workflow for cytotoxicity assessment.

Quercetin_Apoptosis_Pathway cluster_pathways Intracellular Signaling Quercetin Quercetin AKT_mTOR Inhibition of AKT/mTOR Pathway Quercetin->AKT_mTOR MAPK Activation of MAPK Pathway Quercetin->MAPK Procaspase9 Procaspase-9 Quercetin->Procaspase9 Induces cleavage Caspase9 Active Caspase-9 Procaspase9->Caspase9 Procaspase37 Procaspase-3 & 7 Caspase9->Procaspase37 Activates Caspase37 Active Caspase-3 & 7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Quercetin-induced apoptotic signaling pathway.

References

Unveiling the Anticancer Potential of Taiwanhomoflavone B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer effects of Taiwanhomoflavone B across multiple cancer cell lines. We will delve into its efficacy, benchmark its performance against alternative compounds, and provide detailed experimental methodologies to support further research.

At a Glance: this compound's Cytotoxic Profile

This compound, a naturally occurring flavonoid, has demonstrated significant cytotoxic activity against a range of cancer cell lines. Notably, it exhibits a preference for poorly differentiated cancer cells. The following table summarizes the available half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50/EC50 (µM)Notes
HCT 116Colon Carcinoma0.34Showed comparable cytotoxic effects to 5-Fluorouracil[1]
MIA PaCaPancreatic Cancer33.18EC50 value.[2]
Pancreatic CancersPancreatic Cancer33.18General EC50 value reported for pancreatic cancers.[2]
Colon CancersColon Cancer74.82General EC50 value reported for colon cancers.[2]

Performance Benchmark: this compound vs. Alternatives

Direct comparative studies of this compound against a wide spectrum of anticancer agents are limited. However, existing research provides valuable context for its potency.

Comparison with 5-Fluorouracil (5-FU)

In HCT116 human colon cancer cells, this compound demonstrated a potent cytotoxic effect with an IC50 value of 0.34 µM, which was found to be comparable to the widely used chemotherapeutic drug 5-Fluorouracil (5-FU)[1].

Comparative Landscape of Other Flavonoids and Standard Chemotherapeutics

To provide a broader perspective, the following tables summarize the IC50 values for other common flavonoids and standard chemotherapeutic agents in various cancer cell lines.

Disclaimer: The following data is compiled from various studies. Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, including cell culture techniques, passage number, and assay protocols.

Table 2: IC50 Values of Common Flavonoids in Selected Cancer Cell Lines

FlavonoidCell LineCancer TypeIC50 (µM)
Quercetin (B1663063)HCT-116Colon Cancer33 ± 1.25[3]
MCF-7Breast Cancer73[1]
MDA-MB-231Breast Cancer85[1]
MIA PaCa-2Pancreatic Cancer73.51 ± 11.22[4]
LuteolinMIA PaCa-2Pancreatic Cancer75[4]
KaempferolDU-145Prostate Cancer>100
PC-3Prostate Cancer>100

Table 3: IC50 Values of Standard Chemotherapeutic Drugs in Selected Cancer Cell Lines

DrugCell LineCancer TypeIC50 (µM)
5-Fluorouracil HCT116Colon Cancer~5-50 (concentration range)
MCF-7Breast Cancer4.8[5]
MDA-MB-231Breast Cancer9.6[5]
Doxorubicin HCT116Colon Cancer24.30 (µg/ml)[6]
MCF-7Breast Cancer~0.05-3.3 (µg/mL)[7]
MDA-MB-231Breast CancerNot readily available
HepG2Liver Cancer14.72 (µg/ml)[6]
Cisplatin (B142131) HCT116Colon CancerVaries significantly[8]
MCF-7Breast CancerVaries significantly[9]
MDA-MB-231Breast Cancer23.0[10]
MIA PaCa-2Pancreatic Cancer7.36 ± 3.11[11]
Panc-1Pancreatic Cancer100 ± 7.68[11]

Mechanism of Action: How this compound Induces Cancer Cell Death

This compound exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) and by arresting the cell cycle.

Induction of Extrinsic Apoptosis

This compound triggers apoptosis in poorly differentiated cancer cells, such as HCT 116 and MIA PaCa, via the extrinsic pathway. This process is initiated by signals from outside the cell and bypasses the mitochondrial pathway. A key feature of this mechanism is the upregulation of the phosphorylated forms of Extracellular signal-Regulated Kinase (ERK) and c-Jun[12]. The activation of ERK and c-Jun is known to regulate the transcriptional activity of activator protein 1 (AP-1), which can subsequently lead to apoptotic cell death[12].

G TB TB ERK ERK TB->ERK cJUN c-JUN TB->cJUN This compound This compound pERK p-ERK ERK->pERK Phosphorylation AP1 AP-1 pERK->AP1 pcJUN p-c-JUN cJUN->pcJUN Phosphorylation pcJUN->AP1 Apoptosis Apoptosis AP1->Apoptosis

This compound-induced extrinsic apoptosis pathway.

Cell Cycle Arrest

Flow cytometry analysis has revealed that treatment with this compound causes a distinct shift in the cell cycle distribution of cancer cells. Specifically, it leads to a decrease in the proportion of cells in the G0/G1 phase and an accumulation of cells in the S and G2 phases. This indicates that this compound interferes with the normal progression of the cell cycle, ultimately inhibiting cell proliferation.

G Start Normal Cell Cycle Progression G0G1 G0/G1 Phase Start->G0G1 S S Phase G0G1->S Arrest Arrest/Accumulation G0G1->Arrest G2M G2/M Phase S->G2M S->Arrest G2M->Arrest TB This compound TB->G0G1 Inhibits progression from

Effect of this compound on the cell cycle.

Experimental Protocols

For researchers looking to validate or build upon these findings, the following are detailed methodologies for the key experiments cited.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

G Seed Seed Cells in 96-well plate Treat Treat with Compounds Seed->Treat Incubate Incubate Treat->Incubate AddMTT Add MTT Solution Incubate->AddMTT Formazan Formazan Crystal Formation AddMTT->Formazan Solubilize Solubilize Crystals Formazan->Solubilize Read Read Absorbance Solubilize->Read

MTT Assay Workflow.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Protein Expression Analysis: Western Blotting

This technique is used to detect specific proteins, such as phosphorylated ERK and c-Jun.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-p-c-Jun, anti-ERK, anti-c-Jun, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein samples by gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

References

Unveiling the Potential of Taiwanhomoflavone B in Overcoming Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug resistance (MDR) in cancer cells presents a formidable challenge to effective chemotherapy. In the quest for novel therapeutic agents capable of circumventing these resistance mechanisms, natural compounds have garnered significant attention. Among these, flavonoids and their derivatives stand out for their potential to modulate various cellular pathways involved in drug resistance. This guide provides a comparative analysis of Taiwanhomoflavone B and related flavonoids, offering insights into their efficacy and mechanisms of action in the context of drug-resistant cancers.

While direct experimental data on this compound in drug-resistant cancer cell lines remains limited, this guide synthesizes available information on its cytotoxicity, alongside data from structurally and functionally related flavonoids, to provide a comprehensive overview for the scientific community.

Comparative Cytotoxicity of Taiwanhomoflavone Analogs

Quantitative data on the cytotoxic effects of Taiwanhomoflavone A and B against various cancer cell lines provide a baseline for understanding their anti-cancer potential. Although these studies do not specifically utilize drug-resistant cell lines, the half-maximal effective concentration (ED50) values indicate significant biological activity.

CompoundCancer Cell LineCell TypeED50 (µg/mL)
Taiwanhomoflavone A KBNasopharynx Epidermoid Carcinoma3.4
COLO-205Colon Carcinoma1.0
Hepa-3BHepatoma2.0
HeLaCervical Cancer2.5
This compound KBOral Epidermoid Carcinoma3.8
Hepa-3BHepatoma3.5

Mechanisms of Action: Insights from Related Flavonoids

The broader family of flavonoids has been extensively studied for its ability to counteract multidrug resistance. These compounds employ a variety of strategies to re-sensitize cancer cells to conventional chemotherapeutics. Understanding these mechanisms provides a framework for hypothesizing the potential role of this compound in drug-resistant settings.

Flavonoids have been shown to overcome MDR through several key mechanisms:

  • Inhibition of ABC Transporters: Many flavonoids can inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which are responsible for pumping chemotherapeutic drugs out of cancer cells.

  • Modulation of Signaling Pathways: Flavonoids can interfere with various signaling pathways that contribute to cell survival and drug resistance, including the PI3K/Akt, NF-κB, and MAPK pathways.

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, often through pathways that are dysregulated in resistant cells.

A study on a related compound, referred to as Flavone B , has shed light on a specific signaling pathway modulated by this class of molecules. Flavone B was found to induce apoptosis in poorly differentiated colon and pancreatic cancer cells through the extrinsic pathway. This process involves the upregulation of phosphorylated forms of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal kinase (c-JUN).

Signaling Pathway of Flavone B

The following diagram illustrates the proposed signaling cascade initiated by Flavone B, leading to apoptosis in cancer cells. This pathway may offer clues to the potential mechanism of action for this compound.

FlavoneB_Pathway Flavone B Flavone B Cell Membrane Cell Membrane ERK ERK Cell Membrane->ERK Activation p-ERK p-ERK ERK->p-ERK Phosphorylation c-JUN c-JUN p-ERK->c-JUN p-c-JUN p-c-JUN c-JUN->p-c-JUN Phosphorylation Apoptosis Apoptosis p-c-JUN->Apoptosis

Proposed signaling pathway of Flavone B.

Experimental Protocols

To facilitate further research into this compound and related compounds, this section outlines the detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

Workflow:

General workflow for a cell viability assay.

Materials:

  • Cancer cell lines (drug-sensitive and drug-resistant)

  • Complete culture medium

  • 96-well plates

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilizing solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

Procedure:

  • Cell Lysis: After treatment with the test compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-ERK, total ERK, phospho-c-JUN, total c-JUN) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

While direct evidence for the efficacy of this compound in drug-resistant cancer cells is yet to be established, the available data on its cytotoxicity and the mechanistic insights from related flavonoids provide a strong rationale for further investigation. Its biflavonoid structure suggests the potential for complex interactions with cellular targets involved in multidrug resistance.

Future research should focus on:

  • Evaluating the cytotoxic effects of this compound in a panel of well-characterized drug-resistant cancer cell lines.

  • Investigating its ability to inhibit key ABC transporters, such as P-glycoprotein.

  • Elucidating the specific signaling pathways modulated by this compound in both drug-sensitive and drug-resistant cancer cells.

  • Conducting in vivo studies to assess its efficacy and safety in preclinical models of drug-resistant cancer.

By systematically exploring these avenues, the full therapeutic potential of this compound as a novel agent to combat multidrug resistance in cancer can be realized.

Unraveling the Apoptotic Mechanisms of Biflavones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the apoptotic mechanisms of various biflavones, supported by experimental data. Biflavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant interest for their potential as anticancer agents due to their ability to induce programmed cell death, or apoptosis, in cancer cells.

This guide delves into the apoptotic pathways induced by five prominent biflavones: amentoflavone, ginkgetin, isoginkgetin, bilobetin, and sciadopitysin. By summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways, this resource aims to facilitate a deeper understanding of their therapeutic potential.

Quantitative Comparison of Biflavone-Induced Cytotoxicity and Apoptosis

The pro-apoptotic efficacy of biflavones varies depending on the specific compound, the cancer cell line, and the experimental conditions. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potency of these compounds. The following table summarizes the IC50 values and the percentage of apoptotic cells induced by different biflavones across various cancer cell lines.

BiflavoneCell LineCancer TypeIC50 (µM)Treatment Time (h)Percentage of Apoptotic Cells (%)Reference
Amentoflavone U-87 MGGlioblastoma1004814-52% (Sub-G1)[1]
A549Lung Cancer32.0324-[2]
TSGH8301Bladder Cancer~200-Increased FAS/FASL, BAX[3]
Ginkgetin 786-ORenal Cell Carcinoma7.23-Increased Caspase-8, -9, -3[4]
OVCAR-3Ovarian Adenocarcinoma3.0 (mg/ml)--[4]
HeLaCervical Carcinoma5.2 (mg/ml)--[4]
Isoginkgetin U87MGGlioblastoma24.7524-[5]
U87MGGlioblastoma10.6972-[5]
HeLaCervical Carcinoma8.384810.23% (5µM), 35.09% (10µM), 40.10% (20µM)[6]
NCI-H460Lung Cancer42.9548-[6]
HepG2Liver Cancer-48-[6]
Bilobetin HeLaCervical Carcinoma36.424814.1% (5µM), 16.45% (10µM), 45.97% (20µM)[6]
NCI-H460Lung Cancer14.7948-[6]
Huh7Liver Cancer-24, 48Dose-dependent increase[7]
HepG2Liver Cancer-24, 48Dose-dependent increase[7]
Sciadopitysin HepG2Liver Cancer--Induced mitochondrion-dependent apoptosis[8][9]

Note: A direct comparison of IC50 values should be made with caution due to variations in experimental setups across different studies.

Apoptotic Signaling Pathways of Biflavones

Biflavones can trigger apoptosis through the intrinsic (mitochondrial-mediated) and/or the extrinsic (death receptor-mediated) pathways.

Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

Intrinsic_Apoptotic_Pathway Biflavones Biflavones (e.g., Amentoflavone, Ginkgetin, Isoginkgetin, Bilobetin, Sciadopitysin) Bcl2_Family Bcl-2 Family (Bax upregulation, Bcl-2 downregulation) Biflavones->Bcl2_Family Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bcl2_Family->Mitochondria alters membrane potential Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by biflavones.

Extrinsic Apoptotic Pathway

The extrinsic pathway is activated by the binding of death ligands to their corresponding cell surface receptors.

Extrinsic_Apoptotic_Pathway Biflavones Biflavones (e.g., Amentoflavone) Death_Receptors Death Receptors (e.g., FAS) Biflavones->Death_Receptors upregulates DISC DISC formation (FADD, Pro-caspase-8) Death_Receptors->DISC Caspase8 Caspase-8 activation DISC->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Bid_activation Bid cleavage to tBid Caspase8->Bid_activation Apoptosis Apoptosis Caspase3->Apoptosis Mitochondria Mitochondria Bid_activation->Mitochondria triggers intrinsic pathway

Caption: Extrinsic apoptotic pathway and its crosstalk with the intrinsic pathway.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the studies of biflavone-induced apoptosis.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the biflavone and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V-FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the biflavone at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as caspases, Bcl-2 family proteins, and PARP.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram illustrates a general workflow for investigating the pro-apoptotic effects of biflavones.

Experimental_Workflow Start Select Biflavone and Cancer Cell Line MTT_Assay Determine IC50 values (MTT Assay) Start->MTT_Assay Apoptosis_Assay Quantify Apoptosis (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Treat with IC50 concentration Western_Blot Analyze Apoptotic Proteins (Western Blot) Apoptosis_Assay->Western_Blot Pathway_Analysis Elucidate Signaling Pathway Western_Blot->Pathway_Analysis Conclusion Conclusion on Apoptotic Mechanism Pathway_Analysis->Conclusion

Caption: General experimental workflow for studying biflavone-induced apoptosis.

References

A Comparative Guide to the Antioxidant Activity of Flavonoids: Featuring Taiwanhomoflavone B in the Context of Biflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the antioxidant performance of various flavonoids, supported by experimental data, for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of flavonoids is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

The table below summarizes the IC50 values for several common flavonoids, providing a basis for comparing their antioxidant potency.

FlavonoidClassDPPH IC50 (µM)ABTS IC50 (µM)
Quercetin Flavonol~1.84 - 19.17~1.89 - 48.0
Luteolin Flavone~2.1 - 26.3~0.59 - 17.3
Kaempferol Flavonol~4.35 - 5.32~3.70
Catechin Flavanol>100~15
Epicatechin Flavanol~4.9 - 50~10

Note: The IC50 values presented are a synthesis of typical values reported in the literature and can vary depending on specific experimental conditions.

Discussion on Biflavonoids

Taiwanhomoflavone B belongs to the biflavonoid class, which are dimers of flavonoid units. Research suggests that the antioxidant activity of biflavonoids can be potent, sometimes even exceeding that of their monomeric flavonoid counterparts. This enhanced activity is often attributed to the increased number of hydroxyl groups available for radical scavenging. For instance, biflavonoids like amentoflavone (B1664850) have demonstrated significant antioxidant potential in various in vitro studies. However, without specific experimental data for this compound, a direct quantitative comparison to the flavonoids listed above is not possible.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental data. Below are generalized protocols for the DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Reagents and Equipment:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol (B129727) or ethanol)

  • Test compound solutions at various concentrations

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Methanol or ethanol (B145695)

  • Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm

Procedure:

  • Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.

  • Add a specific volume of the test compound solution (at various concentrations) to the DPPH working solution.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm.

  • A blank is prepared with the solvent instead of the test compound.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Reagents and Equipment:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (e.g., 7 mM)

  • Potassium persulfate solution (e.g., 2.45 mM)

  • Test compound solutions at various concentrations

  • Positive control (e.g., Trolox)

  • Ethanol or phosphate (B84403) buffer

  • Spectrophotometer or microplate reader capable of measuring absorbance at ~734 nm

Procedure:

  • Generate the ABTS•+ radical cation by mixing ABTS stock solution with potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or buffer to obtain an absorbance of approximately 0.7 at 734 nm.

  • Add a specific volume of the test compound solution (at various concentrations) to the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance of the solution at 734 nm.

  • A blank is prepared with the solvent instead of the test compound.

  • The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • The IC50 value is determined from the concentration-inhibition curve.

Signaling Pathways in Flavonoid Antioxidant Activity

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in antioxidant defense. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles (including some flavonoids), Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates Flavonoids Flavonoids Flavonoids->Keap1 inactivates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto degradation Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes

Caption: Nrf2 signaling pathway activation by flavonoids.

Unveiling the Molecular Arsenal of Taiwanhomoflavone B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of Taiwanhomoflavone B's molecular targets and efficacy against other relevant compounds. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways, this document aims to accelerate research and development in cancer therapeutics.

This compound, a naturally occurring flavonoid, has demonstrated significant potential as an anti-cancer agent. Its mechanism of action lies in the induction of apoptosis, the programmed cell death essential for tissue homeostasis and a key target in oncology. This guide dissects the molecular interactions of this compound, providing a comparative analysis with other compounds to highlight its unique therapeutic profile.

Comparative Analysis of Molecular Targets

This compound (also referred to as Flavone B in some studies) selectively induces apoptosis in poorly differentiated cancer cells through the extrinsic pathway.[1][2] This is in contrast to its isomer, Flavone A, which triggers the intrinsic apoptotic pathway in better-differentiated cancer cells.[1][2] The core of this compound's mechanism involves the upregulation of specific signaling proteins, as detailed in the table below. For comparison, data for other flavonoids targeting similar pathways are included.

CompoundTargetEffectCell LineIC50Reference
This compound p-ERKUpregulationHCT 116, MIA PaCaNot specified[1][2]
p-c-JUN (Ser73)UpregulationHCT 116, MIA PaCaNot specified[1][2]
Flavone Ap-ERKInhibitionCaCo-2, Panc28Not specified[1][2]
pS6InhibitionCaCo-2, Panc28Not specified[1][2]
p-BADLoss of PhosphorylationCaCo-2, Panc28Not specified[1][2]
Quercetinp-c-Jun/c-JunAffects expressionHepG2Dose-dependent[3]
c-FosAffects expressionHepG2Dose-dependent[3]
MyricetinMEK1InhibitionJB6 P+Not specified[4]
RafInhibitionJB6 P+Not specified[4]

Signaling Pathway of this compound

This compound initiates a signaling cascade that culminates in apoptosis. The diagram below illustrates the key steps in this extrinsic pathway.

TaiwanhomoflavoneB_Pathway This compound This compound Death Receptors Death Receptors This compound->Death Receptors Upstream Signaling Upstream Signaling Death Receptors->Upstream Signaling p-ERK p-ERK (Upregulated) Upstream Signaling->p-ERK p-c-JUN (Ser73) p-c-JUN (Ser73) (Upregulated) Upstream Signaling->p-c-JUN (Ser73) Apoptosis Apoptosis p-ERK->Apoptosis p-c-JUN (Ser73)->Apoptosis

Caption: Extrinsic apoptotic pathway induced by this compound.

Experimental Protocols

The following outlines the general methodologies employed in the characterization of this compound's molecular targets.

Cell Culture and Treatment:

Poorly differentiated human colon (HCT 116) and pancreatic (MIA PaCa) cancer cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were treated with various concentrations of this compound or vehicle control for specified time periods.

Western Blot Analysis:

To determine the levels of protein expression and phosphorylation, whole-cell lysates were prepared from treated and untreated cells. Proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies specific for total and phosphorylated forms of ERK and c-JUN, as well as other proteins of interest. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.

Apoptosis Assays:

The induction of apoptosis can be confirmed using various methods, such as:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: The activation of key executioner caspases, such as caspase-3 and caspase-7, can be measured using colorimetric or fluorometric substrate assays.

Experimental Workflow

The logical flow of experiments to confirm the molecular targets of this compound is depicted below.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_results Results & Confirmation Cell_Lines Cancer Cell Lines (e.g., HCT 116, MIA PaCa) Treatment Treatment with This compound Cell_Lines->Treatment Western_Blot Western Blot Analysis (p-ERK, p-c-JUN) Treatment->Western_Blot Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase activity) Treatment->Apoptosis_Assay Target_Modulation Confirmation of Target Modulation (Increased p-ERK, p-c-JUN) Western_Blot->Target_Modulation Apoptosis_Induction Confirmation of Apoptosis Induction Apoptosis_Assay->Apoptosis_Induction

Caption: Workflow for validating this compound's molecular targets.

References

A Comparative Analysis of the Biological Activities of Taiwanhomoflavone B and Other Structurally Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the biological activities of Taiwanhomoflavone B, with a primary focus on its anti-cancer properties. Its performance is objectively compared with other well-researched flavonoids—Apigenin (B1666066), Luteolin, Quercetin, Kaempferol, and Genistein—that share similar mechanisms of action. This comparison is supported by experimental data to aid researchers in evaluating its potential as a therapeutic agent.

Anti-Cancer Activity: Induction of Extrinsic Apoptosis

This compound has demonstrated notable cytotoxic activity against a range of cancer cell lines, including those of the colon, pancreas, breast, and prostate. A key mechanism of its anti-cancer action is the induction of apoptosis, or programmed cell death, through the extrinsic pathway.[1] This pathway is initiated by the binding of extracellular death ligands to cell surface receptors, triggering a cascade of events that lead to cell death, bypassing the mitochondrial (intrinsic) pathway.[1] Specifically, this compound upregulates the phosphorylated forms of Extracellular signal-Regulated Kinase (ERK) and c-JUN at serine 73, leading to the activation of apoptosis without the involvement of the AKT signaling pathway.[1]

This mechanism of inducing extrinsic apoptosis is shared by several other flavonoids, making them relevant for a comparative analysis. Apigenin, Luteolin, Quercetin, Kaempferol, and Genistein have all been shown to trigger this cell death pathway in various cancer models.[2][3][4][5]

Comparative Efficacy in Cancer Cell Lines

The following table summarizes the cytotoxic effects of this compound and its counterparts on various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineIC50 (µM)Reference
This compound Pancreatic Cancer (MIA PaCa)33.18
Colon Cancer (HCT 116)74.82
Apigenin HER2-overexpressing Breast CancerNot specified[6]
Luteolin Human GlioblastomaNot specified[7]
Quercetin Cervical CancerNot specified[4]
Kaempferol Colon Cancer (HT-29)Not specified[8]
Genistein Cervical CancerNot specified[9]

Anti-Inflammatory and Antioxidant Activities

While the primary focus of existing research on this compound has been its anti-cancer effects, flavonoids as a class are well-known for their potent anti-inflammatory and antioxidant properties.[10] These activities are crucial as chronic inflammation and oxidative stress are often implicated in the development and progression of cancer.[11]

Comparative Anti-Inflammatory and Antioxidant Potential

The tables below provide a comparative overview of the anti-inflammatory (nitric oxide inhibition) and antioxidant (DPPH and ABTS radical scavenging) activities of the selected flavonoids. Data for this compound in these assays is currently limited in the reviewed literature.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

CompoundIC50 (µM) for NO InhibitionReference
Apigenin < 15[10][12]
Luteolin 6.9[5]
Kaempferol < 15[10][12]
Genistein < 15[12]
Quercetin Not specified[11]

Antioxidant Activity: DPPH Radical Scavenging Assay

CompoundIC50 (µM)Reference
Apigenin 8.5[13]
Luteolin 28.33[14]
Quercetin 36.30 (µg/ml)[15]
Kaempferol 5.318 (µg/ml)[11]
Genistein Not specified

Antioxidant Activity: ABTS Radical Scavenging Assay

CompoundIC50 (µM)Reference
Apigenin 344 (mg/mL)[16]
Luteolin 17.3[17]
Quercetin 48.0[7]
Kaempferol 0.8506 (µg/ml)[11]
Genistein Not specified

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the methodologies and mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

cluster_extrinsic Extrinsic Apoptosis Pathway cluster_flavonoid Flavonoid Intervention Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds to DISC Formation DISC Formation Death Receptor->DISC Formation Activates Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Recruits Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Cleavage Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cleaves Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes This compound & Alternatives This compound & Alternatives This compound & Alternatives->Death Receptor Upregulates/Sensitizes

Caption: Extrinsic Apoptosis Pathway Induced by Flavonoids.

cluster_workflow Experimental Workflow for Biological Activity Screening Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Western Blot) Apoptosis Assay (Western Blot) Compound Treatment->Apoptosis Assay (Western Blot) Anti-inflammatory Assay (Griess) Anti-inflammatory Assay (Griess) Compound Treatment->Anti-inflammatory Assay (Griess) Antioxidant Assay (DPPH/ABTS) Antioxidant Assay (DPPH/ABTS) Compound Treatment->Antioxidant Assay (DPPH/ABTS) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Western Blot)->Data Analysis Anti-inflammatory Assay (Griess)->Data Analysis Antioxidant Assay (DPPH/ABTS)->Data Analysis

Caption: General Experimental Workflow for Screening Biological Activities.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][18]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or other flavonoids) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Western Blot for Apoptosis Marker Detection

Western blotting is used to detect specific proteins in a sample, such as the cleaved caspases involved in the apoptotic cascade.[19][20]

  • Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-8, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay measures the concentration of nitrite (B80452), a stable and quantifiable metabolite of NO, in cell culture supernatants.[4][9][21][22]

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and treat with various concentrations of the test compound.

  • LPS Stimulation: After a pre-incubation period, stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to measure the free radical scavenging capacity of a compound.[3][23][24][25][26]

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695).

  • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

ABTS Radical Scavenging Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another method to determine the antioxidant capacity of a substance.[8][27][28][29][30]

  • Generation of ABTS Radical Cation (ABTS•+): React ABTS stock solution with potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours to form the ABTS•+ solution.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add various concentrations of the test compound to the diluted ABTS•+ solution.

  • Absorbance Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

References

Safety Operating Guide

Navigating the Safe Disposal of Taiwanhomoflavone B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Disposal

The foundation of safe laboratory practice lies in the adherence to comprehensive chemical waste management guidelines.[2][3] Key regulations, such as the Resource Conservation and Recovery Act (RCRA), prohibit the disposal of chemical waste through standard trash or sewer systems.[2] All personnel handling hazardous substances must receive proper training on waste handling, storage, labeling, and disposal procedures.[4]

Step-by-Step Disposal Protocol for Taiwanhomoflavone B

Given the cytotoxic nature of this compound, it should be treated as hazardous waste.[1] The following step-by-step procedure outlines the recommended disposal process:

  • Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6]

  • Waste Segregation: Do not mix this compound waste with non-hazardous trash. It must be segregated at the point of generation.[2][7]

    • Solid Waste: This includes contaminated consumables such as gloves, paper towels, and empty vials. These items should be placed in a designated, properly labeled hazardous waste container.[8]

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container that is chemically compatible with the solvents used.[9] Do not mix with other incompatible waste streams.[10] For instance, never mix oxidizing acids with organic chemicals.[10]

  • Container Management:

    • Waste containers must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[2]

    • Containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[3] The SAA should be away from sinks or floor drains and have secondary containment.[10]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and a clear description of the contents, including any solvents.[3][9] Avoid using abbreviations.[9]

  • Waste Accumulation and Storage:

    • Keep hazardous waste containers closed at all times, except when adding waste.[3][4]

    • Adhere to the storage time limits set by your institution and regulatory bodies, which is often a maximum of six to twelve months in an academic or research setting.[2][3]

  • Disposal Request: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal company to arrange for pickup and proper disposal.[3][9]

  • Emergency Procedures: Be prepared for accidental spills. Your laboratory should have a spill control kit and established emergency response procedures.[2]

Quantitative Data Summary

For laboratories handling various chemical wastes, a structured approach to data management is essential. The following table provides a template for tracking hazardous waste.

Waste Stream IDChemical Name(s) & ConcentrationWaste TypeContainer Type & SizeAccumulation Start DateDisposal Pickup Date
TFB-S-001This compound (solid waste, e.g., contaminated gloves, vials)SolidLined, puncture-resistant container, 5 gal2025-12-01
TFB-L-001This compound in DMSO (10 mM)LiquidGlass solvent bottle, 1 L2025-12-01

Experimental Workflow for Waste Disposal

The logical flow of operations for the proper disposal of this compound can be visualized as follows:

cluster_preparation Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal start Start: Experiment Generates This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated gloves, vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in solvents) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled, Leak-Proof Liquid Hazardous Waste Container liquid_waste->liquid_container saa Store in Designated Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa saa_rules Keep Container Closed Monitor Accumulation Date saa->saa_rules disposal_request Contact EHS or Certified Waste Disposal Company for Pickup saa_rules->disposal_request end End: Proper Disposal disposal_request->end

Workflow for the proper disposal of this compound.

By adhering to these established procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment.

References

Personal protective equipment for handling Taiwanhomoflavone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Taiwanhomoflavone B. The following procedures are based on established safety protocols for cytotoxic compounds and should be strictly adhered to in all laboratory settings.

This compound is a cytotoxic compound, effective against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells.[1] Due to its hazardous nature, stringent safety measures are required to prevent occupational exposure.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory when handling this compound. This includes, but is not limited to, the following:

PPE CategoryItemSpecification
Hand Protection Double GlovesTwo pairs of chemotherapy-grade nitrile gloves.
Body Protection Lab CoatDisposable, solid-front, back-closure gown.
ApronChemical-resistant apron for additional protection.
Eye Protection Safety GogglesSnug-fitting, indirectly vented chemical splash goggles.
Face Protection Face ShieldFull-face shield to be worn in conjunction with goggles.
Respiratory Protection RespiratorAn N95 or higher-rated respirator is required.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted within a certified biological safety cabinet (BSC) or a designated containment isolator to minimize aerosolization and exposure.

  • Preparation: Before handling, ensure all necessary equipment and waste disposal containers are within the BSC. Don personal protective equipment in the correct order, starting with shoe covers and ending with outer gloves.

  • Weighing and Reconstitution: Conduct all weighing of powdered this compound within the BSC. Use a dedicated, contained balance. When reconstituting, slowly add the solvent to the powder to avoid splashing and aerosol generation.

  • Experimental Use: Keep all containers of this compound sealed when not in immediate use. All procedures should be performed over a disposable, absorbent plastic-backed liner to contain any potential spills.

  • Decontamination: After each use, decontaminate all surfaces and equipment within the BSC. Use a validated decontamination procedure, typically involving a detergent cleaning followed by a suitable disinfectant.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be disposed of as cytotoxic waste before leaving the immediate work area. The remaining PPE should be removed in a designated doffing area and disposed of appropriately.

Disposal Plan

The disposal of this compound and all contaminated materials must adhere to regulations for cytotoxic waste.

  • Segregation: All waste contaminated with this compound, including gloves, gowns, labware, and cleaning materials, must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers. These containers are typically color-coded, often in purple.[2]

  • Container Management: Do not overfill waste containers. Seal them securely when they are three-quarters full.

  • Storage: Store sealed cytotoxic waste containers in a designated, secure area with limited access. This area should be well-ventilated.[3]

  • Final Disposal: Arrange for disposal through a licensed hazardous waste management company that specializes in cytotoxic waste. The primary method for the destruction of cytotoxic waste is high-temperature incineration.[2]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in BSC) cluster_cleanup Cleanup & Disposal cluster_final Final Disposal A Don PPE B Prepare BSC A->B C Weigh Compound B->C D Reconstitute C->D E Perform Experiment D->E F Decontaminate BSC E->F G Segregate Waste F->G H Doff PPE G->H I Store Waste Securely H->I J Licensed Disposal I->J

Caption: Workflow for Safe Handling of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。